Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
Description
Properties
IUPAC Name |
5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNXXSMPUSFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=S)N2)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
The following technical guide details the physicochemical properties, synthesis, and reactivity profile of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol .
Note on Nomenclature: While the 5,7-dimethyl derivative (CAS 51646-17-4) is the most commercially prevalent analog, this guide addresses the 5,6,7-trimethyl variant as the specific target, utilizing data from the dimethyl homologue as a validated reference standard where direct literature on the trimethyl variant is sparse.[1]
Executive Summary
The Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol scaffold represents a critical pharmacophore in the development of acetolactate synthase (ALS) inhibiting herbicides and tubulin-targeting anticancer agents.[1] Its utility stems from the fused bicyclic system's ability to mimic purine nucleobases while offering distinct lipophilic and electronic tuning via methyl substitution.
This guide provides a definitive analysis of its physicochemical behavior, emphasizing the thione-thiol tautomeric equilibrium that governs its reactivity.[1] We present a self-validating synthetic protocol and a reactivity map to guide lead optimization in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The core structure consists of a 1,2,4-triazole ring fused to a pyrimidine ring. The "trimethyl" designation typically refers to methyl substitutions at the 5, 6, and 7 positions, derived from the condensation of 3-methyl-2,4-pentanedione with 3-amino-5-mercapto-1,2,4-triazole.[1]
Identification Data
| Parameter | Descriptor |
| IUPAC Name | 5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol |
| Common Analog | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (CAS 51646-17-4) |
| Molecular Formula | C₈H₁₀N₄S (Trimethyl) / C₇H₈N₄S (Dimethyl) |
| Molecular Weight | 194.26 g/mol (Trimethyl) / 180.23 g/mol (Dimethyl) |
| Core Scaffold | [1,2,4]Triazolo[1,5-a]pyrimidine |
| Key Functional Group | C2-Thiol (-SH) / C2-Thione (=S) |
Tautomerism: The Thiol-Thione Equilibrium
A critical feature of this molecule is the prototropic tautomerism between the thiol (SH) and thione (NH) forms.[1]
-
Solid State: Exists predominantly as the thione (2-thioxo) tautomer due to strong intermolecular hydrogen bonding (N-H[1]···S).
-
Solution State: Solvent-dependent equilibrium.[1] Polar aprotic solvents (DMSO, DMF) favor the thione form, while basic conditions lock the molecule as the thiolate anion (S⁻), which is the active nucleophile for S-alkylation.
Figure 1: Tautomeric equilibrium governing the reactivity of the triazolopyrimidine core.
Physicochemical Parameters
Solid-State Properties[1]
-
Melting Point: High melting point due to H-bond network.[1]
-
5,7-Dimethyl analog: 256–258 °C (Decomposes).
-
5,6,7-Trimethyl analog: Predicted range 245–250 °C (Steric bulk of 6-Me slightly disrupts packing).[1]
-
-
Solubility Profile:
-
Insoluble: Water, Hexane, Diethyl ether.
-
Sparingly Soluble: Ethanol, Methanol.
-
Soluble: DMSO, DMF, Aqueous NaOH (forming sodium salt).
-
Acid-Base Chemistry (pKa)
The molecule is weakly acidic.[1] The proton on the ring nitrogen (thione form) or sulfur (thiol form) can be removed.[1]
-
Experimental pKa: ~4.5 – 5.2 (Based on 5,7-dimethyl analog).[1]
-
Implication: At physiological pH (7.4), the compound exists primarily as the thiolate anion , enhancing water solubility and bioavailability compared to the neutral form.
Lipophilicity (LogP)[1]
-
5,7-Dimethyl: LogP ≈ 0.5 – 0.9.[1]
-
5,6,7-Trimethyl: LogP ≈ 1.0 – 1.4.
-
Insight: The addition of the 6-methyl group increases lipophilicity, potentially improving membrane permeability in drug delivery applications without compromising the core solubility significantly.
Synthesis & Purification Protocol
Objective: Synthesis of 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol via cyclocondensation.
Reaction Pathway
The synthesis involves the condensation of 3-amino-5-mercapto-1,2,4-triazole with a 1,3-diketone (3-methyl-2,4-pentanedione).[1]
Figure 2: Cyclocondensation pathway for the construction of the fused ring system.[1]
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Combine the triazole and diketone in a round-bottom flask containing glacial acetic acid.
-
Heat the mixture to reflux (118 °C) with stirring for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]
-
Observation: The reaction solution typically turns clear then precipitates the product upon cooling.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold water (3 x 20 mL) to remove acetic acid, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) or pure Ethanol.[1]
-
Dry in a vacuum oven at 60 °C for 12 hours.
-
-
Validation:
-
Yield: Expected 75–85%.
-
Purity Check: HPLC (>98% area).
-
Reactivity Profile & Applications
Nucleophilic Substitution (S-Alkylation)
The most common derivatization is at the sulfur atom.[1]
-
Mechanism: In the presence of a base (K₂CO₃ or NaOH), the thiolate anion attacks alkyl halides.
-
Regioselectivity: S-alkylation is kinetically favored over N-alkylation due to the higher nucleophilicity of sulfur in this system.[1]
-
Application: Synthesis of thioether-linked herbicides or sulfonamides (via oxidation).[1]
Oxidation
The thiol group is susceptible to oxidation.
-
Disulfide Formation: Mild oxidation (Air/I₂) leads to the disulfide dimer.[1]
-
Sulfonic Acid/Chloride: Vigorous oxidation (Cl₂/H₂O or H₂O₂) converts the thiol to a sulfonyl chloride (-SO₂Cl), a key intermediate for sulfonamide drugs.[1]
Experimental Validation Methods
HPLC Method for Purity[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
-
Retention: The trimethyl derivative will elute later than the dimethyl analog due to the extra methyl group (hydrophobic effect).[1]
Titration for pKa Determination[1]
-
Method: Potentiometric Titration.[1]
-
Solvent: 50% Aqueous Methanol (to ensure solubility).
-
Procedure: Dissolve 20 mg of compound in 30 mL solvent. Titrate with 0.01 M KOH. Determine the inflection point and correct for the solvent dielectric constant to estimate aqueous pKa.
References
-
Synthesis of Triazolopyrimidines
-
Tautomerism Analysis
-
Reference Standard Data (5,7-Dimethyl)
-
Biological Applications
Sources
Molecular Structure and Tautomerism of Triazolopyrimidine-2-thiol Derivatives: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives featuring a 2-thiol substituent are of particular interest due to their synthetic versatility and biological significance. However, these molecules exhibit complex tautomeric equilibria, primarily between thiol and thione forms, which profoundly influences their physicochemical properties, reactivity, and, crucially, their interaction with biological targets. This guide provides an in-depth exploration of the structural nuances of triazolopyrimidine-2-thiol derivatives, focusing on their tautomeric behavior. We will dissect the underlying principles of thiol-thione and lactam-lactim tautomerism, present validated experimental and computational protocols for their characterization, and discuss the implications of these tautomeric shifts in the context of drug design and development.
The Triazolopyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
Triazolopyrimidines are fused heterocyclic systems that combine the structural features of both 1,2,4-triazole and pyrimidine rings. There are eight possible isomers of the core structure, with the[1][2][3]triazolo[1,5-a]pyrimidine isomer being the most thermodynamically stable and widely studied.[2][4][5] This scaffold is considered a bioisostere of purines, allowing it to mimic endogenous nucleobases and interact with a wide array of biological targets.[6] Consequently, triazolopyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-parkinsonism effects.[2][5][6] The introduction of a thiol group at the 2-position of the pyrimidine ring creates a key functional handle for further chemical modification and introduces the fascinating complexity of tautomerism.
The Core Concept: Tautomeric Equilibria
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[7] In triazolopyrimidine-2-thiol derivatives, two primary forms of tautomerism are prevalent: thiol-thione and lactam-lactim. Understanding the delicate balance of these forms is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capacity, polarity, and steric profile.
Thiol-Thione Tautomerism
The most significant equilibrium involves the migration of a proton between the sulfur atom (thiol form) and a ring nitrogen atom (thione form). Generally, in similar heterocyclic systems, the equilibrium tends to favor the more stable thione form.[8][9] This preference is influenced by factors such as the aromaticity of the respective forms and the strength of the C=S double bond compared to the C=N bond.
Lactam-Lactim Tautomerism
When an oxygen or sulfur atom is adjacent to a nitrogen within a heterocyclic ring, lactam-lactim or thiolactam-thiolactim tautomerism can occur.[10][11][12] The thione form of a triazolopyrimidine-2-thiol can be considered a thiolactam. This introduces the possibility of a proton shift from the nitrogen to the sulfur, which is the reverse of the thiol-to-thione conversion. While the thione form is generally dominant, the existence of the thiol (thiolactim) form can be influenced by environmental factors.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and is highly sensitive to the molecular environment.
-
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. The thione form, with its C=S and N-H bonds, is typically more polar than the thiol form and is therefore favored in polar solvents like water, ethanol, or DMSO.[13]
-
pH: The acidity or basicity of the medium can shift the equilibrium by protonating or deprotonating the molecule at its various nitrogen, sulfur, or oxygen centers.
-
Temperature: Changes in temperature can shift the equilibrium, as observed in UV and NMR experiments where the relative populations of tautomers change upon heating or cooling.[14]
-
Concentration: In solution, intermolecular interactions like dimerization can favor one tautomer over another. At higher concentrations, the dimeric lactam (or thione) form is often stabilized.[14]
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the triazolopyrimidine ring can alter the electron density at the nitrogen and sulfur atoms, thereby influencing the relative stability of the tautomers.
Experimental & Computational Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for unambiguously determining the dominant tautomeric form and understanding the equilibrium dynamics.
Synthesis Protocol: A General Approach
The synthesis of triazolopyrimidine derivatives can be achieved through various routes, often involving the condensation of a 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound, followed by functional group manipulations.[1][15]
Example Protocol: Synthesis of a 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol
-
Step 1: Synthesis of the Hydroxy Intermediate:
-
To a solution of 3-amino-1,2,4-triazole (1 eq.) in glacial acetic acid, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Rationale: This acid-catalyzed condensation reaction forms the fused pyrimidine ring.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash with cold ethanol and dry to yield the corresponding hydroxytriazolopyrimidine.
-
-
Step 2: Thionation:
-
Suspend the hydroxy intermediate (1 eq.) in anhydrous pyridine.
-
Add Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq.) portion-wise.
-
Rationale: These are powerful thionating agents that efficiently convert the carbonyl (or enol) group to a thiocarbonyl group.
-
Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.
-
Pour the cooled reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure triazolopyrimidine-2-thiol derivative.
-
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing tautomers in solution.
-
¹H NMR Protocol:
-
Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize a wide range of compounds and its residual proton peak does not typically overlap with the N-H or S-H signals. It is also a hydrogen bond acceptor, which can help stabilize and reveal exchangeable protons.
-
Acquire the ¹H NMR spectrum. Look for a broad, exchangeable signal. A signal in the range of δ 11-14 ppm is characteristic of an N-H proton, strongly indicating the presence of the thione tautomer.[16] An S-H proton of the thiol tautomer would appear further upfield, though it is often broad and may not be easily observed.
-
To confirm the exchangeable nature of the proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H signal confirms its identity.
-
-
¹³C NMR: The chemical shift of the carbon at the 2-position is highly indicative. A C=S carbon in the thione form is significantly deshielded and typically resonates in the range of δ 160-180 ppm.[17] The corresponding C-S carbon of the thiol form would be found much further upfield.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides evidence for specific functional groups present in the solid state (using KBr pellets) or in solution.
-
IR Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Thione Form: Look for a broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibration.[17] A strong band between 1100-1250 cm⁻¹ is indicative of the C=S stretching vibration.
-
Thiol Form: The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the thiol tautomer. The absence of a strong N-H band would further support this assignment.
-
-
3.2.3. UV-Visible Spectroscopy
This technique is particularly useful for studying the tautomeric equilibrium in different solvents.[18]
-
UV-Vis Protocol:
-
Prepare dilute stock solutions of the compound in solvents of varying polarity (e.g., hexane, dioxane, ethanol, water).
-
Rationale: By changing the solvent environment, you can shift the tautomeric equilibrium. The resulting change in the absorption spectrum provides strong evidence of tautomerism.[13]
-
Record the UV-Vis spectrum for each solution from ~200 to 400 nm.
-
Analysis: The thiol and thione tautomers are different chromophores and will exhibit different absorption maxima (λ_max). A shift in λ_max upon changing solvent polarity is a hallmark of a tautomeric equilibrium. Typically, the more conjugated thione system absorbs at a longer wavelength.[18]
-
| Spectroscopic Data | Thiol Tautomer | Thione Tautomer |
| ¹H NMR (δ, ppm) | S-H signal (variable, often broad) | N-H signal (broad, ~11-14 ppm) |
| ¹³C NMR (δ, ppm) | C-SH signal (upfield) | C=S signal (~160-180 ppm)[17] |
| IR (cm⁻¹) | S-H stretch (~2550-2600) | N-H stretch (~3100-3300), C=S stretch (~1100-1250) |
3.2.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise atomic arrangement and the dominant tautomeric form in the solid state.[19][20][21] This method allows for the unambiguous determination of bond lengths and the position of the proton, confirming whether it is attached to the nitrogen or sulfur atom.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[22][23] These methods can calculate the relative thermodynamic stabilities (Gibbs free energies) of all possible tautomers in the gas phase or in solution (using solvent models).[22][23] The results can predict the most stable tautomer, which can then be compared with experimental findings from NMR and UV-Vis spectroscopy.
Implications for Drug Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: The different tautomers present distinct arrays of hydrogen bond donors and acceptors. The thione form has an N-H donor and a C=S acceptor, while the thiol form has an S-H donor and a ring nitrogen acceptor. This difference will fundamentally alter how the molecule docks into a receptor's binding pocket. An X-ray co-crystal structure of a lead compound bound to its target is the ultimate validation.[24]
-
Physicochemical Properties: Tautomerism affects polarity, solubility, and lipophilicity (logP). The dominant tautomer will dictate how the drug is absorbed, distributed, metabolized, and excreted (ADME).
-
Chemical Stability: The reactivity and stability of the compound are dependent on the tautomeric form. For example, the thiol form may be more susceptible to oxidation to form disulfides.[13]
Conclusion
The molecular structure of triazolopyrimidine-2-thiol derivatives is dominated by a dynamic thiol-thione tautomeric equilibrium. For researchers and drug developers, a thorough understanding and characterization of this phenomenon are essential. The thione form is frequently the more stable tautomer, particularly in the solid state and in polar solvents, but the equilibrium can be influenced by a variety of factors. By employing a synergistic combination of high-resolution spectroscopic techniques—NMR, IR, and X-ray crystallography—and corroborating the findings with computational modeling, scientists can gain a clear picture of the structural landscape of these versatile molecules. This knowledge is fundamental to establishing robust structure-activity relationships (SAR) and rationally designing more effective and safer therapeutic agents based on the privileged triazolopyrimidine scaffold.[25]
References
- Singh, P. K., Choudhary, S., Kashyap, A., Verma, H., Kapil, S., Kumar, M., Arora, M., and Silakari, O. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919.
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Universitas Pendidikan Indonesia. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Universitas Pendidikan Indonesia.
- Salem, M. A., Behalo, M. S., & Khidre, R. E. (2021). Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. Mini-Reviews in Organic Chemistry, 18(8), 1134-1149.
- Salem, M. A., Behalo, M. S., & Khidre, R. E. (2021). Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. Mini-Reviews in Organic Chemistry.
- Beak, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1488.
- (2022).
- (n.d.). Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4",3" - Bentham Science Publisher.
-
Zhang, N., et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 31-43.
- (2015). (PDF) Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines.
- askIITians. (2025).
-
(2005). Synthesis, Coordination chemistry and Molecular orbital calculations of 7,8-dihydro-7-oxo-[1][2][3]. DSpace.
- Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
-
(n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC.
- (n.d.).
- (2024). Intramolecular hydrogen-atom tunneling in matrix-isolated heterocyclic compounds: 2-thiouracil and its analogues. RSC Publishing.
- (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides.
- (n.d.). Synthesis of triazolopyrimidine derivatives, in two steps.
-
(2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.
- (n.d.).
- (n.d.). The thione-thiol tautomerism in simple thioamides. SciSpace.
- (n.d.). Role of lactam vs. lactim tautomers in 2(1H)
- (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science.
- (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Fares, M., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. Journal of Molecular Structure, 1252.
-
(2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
- (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Universitas Pendidikan Indonesia.
- (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed.
- (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Request PDF.
- (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
- (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Jurnal UPI.
-
(2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing.
- (2003). New Routes to Fused Triazolopyrimidines. Semantic Scholar.
- (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
- (2024). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE.
- (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- (n.d.). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione.
- (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. 2Nllw==)
Sources
- 1. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. dspace.alquds.edu [dspace.alquds.edu]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 8. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 9. scispace.com [scispace.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. rsisinternational.org [rsisinternational.org]
- 17. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 19. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. mdpi.com [mdpi.com]
- 22. jchemrev.com [jchemrev.com]
- 23. researchgate.net [researchgate.net]
- 24. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Cyclization Methods for PreparingTriazolo[1,5-a]pyrimidine-2-thiols
Application Notes & Protocols: Cyclization Methods for Preparing[1][2][3]Triazolo[1,5-a]pyrimidine-2-thiols
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary cyclization methods for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, recognized for its isosteric similarity to purines and its presence in numerous pharmacologically active agents.[2][3] The following sections offer an in-depth exploration of established synthetic routes, including mechanistic insights, step-by-step experimental protocols, and expert commentary on reaction optimization and troubleshooting.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system that continues to capture the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[4][5] Its structure is isoelectronic with naturally occurring purines, allowing it to function as a purine surrogate and interact with a wide array of biological targets.[3]
Compounds incorporating this scaffold have demonstrated significant potential across various therapeutic areas, exhibiting activities such as:
The introduction of a thiol (-SH) or thione (=S) group at the 2-position of this scaffold provides a critical handle for further functionalization and can significantly influence the molecule's pharmacological profile. This guide focuses specifically on the key cyclization strategies to construct this valuable thiol-substituted core.
Core Synthetic Strategy: Annulation of a Pyrimidine Ring onto a 3-Amino-1,2,4-triazole Core
The most prevalent and versatile approach for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine ring system involves the construction (annulation) of the pyrimidine ring onto a pre-existing 3-amino-1,2,4-triazole backbone.[3][12] This strategy relies on the reaction of the dinucleophilic 3-amino-1,2,4-triazole with a 1,3-bielectrophilic synthon, which provides the necessary carbon atoms to form the six-membered pyrimidine ring.
For the specific synthesis of 2-thiols, this bielectrophilic partner must also contain the sulfur atom or a precursor group. The two primary methods detailed below exemplify this powerful strategy.
Method 1: Cyclocondensation with Thiourea and a β-Ketoester
This classic three-component Biginelli-like reaction provides a direct and efficient route to diversely substituted[1][2][3]triazolo[1,5-a]pyrimidine-2-thiols.[13] The reaction involves the condensation of a 3-amino-1,2,4-triazole, a β-ketoester (e.g., ethyl acetoacetate), and thiourea.
Mechanistic Rationale
The reaction proceeds through a cascade of interconnected equilibria. An acid catalyst first promotes the condensation between the β-ketoester and thiourea to form a key acylthiourea intermediate. The 3-amino-1,2,4-triazole then acts as the nucleophile. The exocyclic amino group attacks one of the carbonyl carbons, and the endocyclic N4 nitrogen attacks the other, leading to an intramolecular cyclization. Subsequent dehydration yields the final fused heterocyclic product. The choice of catalyst and reaction conditions is critical to drive the equilibrium towards the desired product and minimize side reactions.
General Experimental Workflow
The logical flow for this synthesis is a one-pot, three-component condensation reaction, which is highly efficient.
Caption: Workflow for Three-Component Synthesis.
Detailed Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reagent quantities may need to be adjusted based on the specific substrate.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1,2,4-triazole (e.g., 0.84 g, 10 mmol), ethyl acetoacetate (e.g., 1.30 g, 10 mmol), thiourea (e.g., 0.84 g, 11 mmol), and ethanol (30 mL).
-
Stir the suspension and add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purify the crude product by recrystallization from a DMF/ethanol mixture to afford the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol as a crystalline solid.
Expert Insight: The acidity of the reaction is crucial. Insufficient acid will result in a sluggish reaction, while excess acid can lead to unwanted side products. If no precipitate forms upon cooling, the reaction volume can be reduced under vacuum, or the product can be precipitated by adding the reaction mixture to ice-cold water.
Method 2: Two-Step Synthesis via Cyclocondensation with Carbon Disulfide
This method provides a robust pathway to the parent[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol scaffold, which can then be further modified. It involves the initial formation of a dithiocarbamate salt from 3-amino-1,2,4-triazole and carbon disulfide, followed by cyclization.
Mechanistic Rationale
Step 1: Dithiocarbamate Formation. In the presence of a strong base like potassium hydroxide (KOH), the amino group of 3-amino-1,2,4-triazole performs a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). This forms a potassium dithiocarbamate salt, which is a key intermediate.[14]
Step 2: Cyclization. The dithiocarbamate intermediate is then reacted with a 1,3-dielectrophile, such as malonic acid or a malonyl halide, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[15][16] The dithiocarbamate acts as the nucleophile, and the malonyl derivative provides the C5 and C7 atoms of the pyrimidine ring. The reaction proceeds via an initial acylation followed by an intramolecular cyclization and dehydration to yield the final product.
Caption: Two-Step Synthesis via CS₂ Intermediate.
Detailed Protocol: Synthesis of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol
Disclaimer: This protocol involves corrosive reagents like POCl₃ and should be performed with extreme caution under anhydrous conditions in a high-performance fume hood.
Part A: Preparation of Potassium 3-dithiocarboxy-1,2,4-triazol-5-yl-amine
-
In a flask cooled in an ice bath, dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
To this cold solution, add 3-amino-1,2,4-triazole (1.0 eq) with stirring until fully dissolved.
-
Slowly add carbon disulfide (CS₂, 1.1 eq) dropwise to the mixture.[14] Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.[14]
-
The resulting precipitate (the potassium salt) is filtered, washed with cold ethanol and dry ether, and then dried under vacuum. This intermediate is typically used directly in the next step.[14]
Part B: Cyclization to form the final product
-
To a flask containing phosphorus oxychloride (POCl₃, ~5 mL per gram of intermediate), slowly add the potassium dithiocarbamate salt from Part A (1.0 eq) in portions, keeping the temperature controlled with an ice bath.
-
Add malonic acid (1.0 eq) portion-wise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 4-5 hours.[16]
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
The resulting solid is filtered, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from an appropriate solvent like acetic acid or aqueous DMF.
Expert Insight: The work-up for reactions involving POCl₃ is highly exothermic and must be done with care. The slow, portion-wise addition of the reaction mixture to a large volume of ice is critical for safety and for ensuring good precipitation of the product.
Comparative Analysis of Methods
| Feature | Method 1: Three-Component Reaction | Method 2: Two-Step via CS₂ |
| Simplicity | High (One-pot synthesis) | Moderate (Two distinct steps) |
| Atom Economy | Good | Moderate (Loss of salts and POCl₃ byproducts) |
| Substrate Scope | Broad; allows for diverse C5/C7 substituents from various β-ketoesters. | More limited for C5/C7 diversity in the initial cyclization. |
| Reagent Handling | Uses standard laboratory reagents. | Requires careful handling of volatile/toxic CS₂ and corrosive POCl₃. |
| Typical Product | Directly yields C5/C7 alkyl/aryl substituted 2-thiols. | Yields the 5,7-dihydroxy-2-thiol, which often requires further modification.[15] |
| Yields | Generally good to excellent (40-96% reported for analogous systems).[1][17] | Can be variable depending on the stability and purity of the intermediate salt. |
Conclusion
The synthesis of[1][2][3]triazolo[1,5-a]pyrimidine-2-thiols is most effectively achieved through the cyclocondensation of 3-amino-1,2,4-triazoles with appropriate 1,3-bielectrophilic partners. The one-pot, three-component reaction with a β-ketoester and thiourea offers a highly efficient and versatile route for generating a library of analogs with diverse substitutions at the C5 and C7 positions. For access to the 5,7-dihydroxy parent scaffold, the two-step method involving carbon disulfide provides a reliable, albeit more hazardous, alternative. The choice of method will ultimately depend on the desired substitution pattern of the final molecule and the laboratory's capabilities for handling the required reagents.
References
-
Moosavi-Zare, A. R., Najafi, R., & Goudarziafshar, H. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances. Available at: [Link]
-
Singh, U. P., & Chawla, H. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. Available at: [Link]
-
(2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
(n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
(2010). Pharmacological significance of triazole scaffold. Taylor & Francis. Available at: [Link]
-
(2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
Zhang, N., et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
(2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. PubMed. Available at: [Link]
-
(n.d.). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. ResearchGate. Available at: [Link]
-
(2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. Available at: [Link]
-
(2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]
-
(2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
(2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
(n.d.). Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile. RSC Publishing. Available at: [Link]
-
(2025). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. ResearchGate. Available at: [Link]
- (n.d.). EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides. Google Patents.
-
(n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]
-
Jiang, N., et al. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PMC. Available at: [Link]
-
(n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. dergipark.org.tr. Available at: [Link]
-
(n.d.). Efficient Four‐Component Synthesis of 1,2,4‐Triazolo[1,5‐a]pyrimidines and Their In Vitro Antiproliferative Studies. ResearchGate. Available at: [Link]
-
(2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. PubMed. Available at: [Link]
Sources
- 1. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 2. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ijrpc.com [ijrpc.com]
- 15. EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides - Google Patents [patents.google.com]
- 16. Erişim Engellendi [dspace.ankara.edu.tr]
- 17. The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Functionalization of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol via S-alkylation
Application Note:
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer (tubulin polymerization inhibition), and adenosine receptor antagonist activities. This guide details the S-alkylation of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (specifically the 5,6,7-trimethyl or 5,7-dimethyl analogs).
While the pyrimidine ring nitrogens (N3) offer competing nucleophilic sites, this protocol is engineered to exclusively favor S-alkylation through controlled basicity and soft-nucleophile dynamics. The resulting thioethers are critical intermediates for structure-activity relationship (SAR) studies in drug development.
Chemical Basis & Mechanistic Insight
The Substrate: Tautomerism and Nucleophilicity
The precursor, Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. In solution, the thione form often predominates. However, under basic conditions, the equilibrium shifts to the thiolate anion , which is the active nucleophile.
-
Thiolate (S⁻): A "soft" nucleophile. Reacts rapidly with "soft" electrophiles (alkyl halides) via an S_N2 mechanism.
-
Ring Nitrogens (N3/N4): "Harder" nucleophiles. N-alkylation is generally suppressed unless hard electrophiles or specific solvent effects are employed.
Regioselectivity Logic
The reaction is driven by the Pearson Acid-Base (HSAB) theory . The sulfur atom, being larger and more polarizable, forms a stable bond with soft alkylating agents (e.g., benzyl bromide, methyl iodide). By using a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone), we deprotonate the thiol/thione to generate the thiolate, ensuring exclusive S-alkylation .
Figure 1: Mechanistic pathway favoring S-alkylation via thiolate generation.
Experimental Protocol
Materials & Reagents
-
Substrate: Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (1.0 equiv).
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, Ethyl bromoacetate) (1.1 equiv).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv).
-
Solvent: DMF (Dimethylformamide) or Acetone (dry).
-
Workup: Distilled water, Ethyl acetate (if extraction needed).
Method A: The "Gold Standard" (DMF/K₂CO₃)
Best for diverse electrophiles and high yields.
-
Activation: In a round-bottom flask, dissolve the 2-thiol substrate (1 mmol) in DMF (5 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 15–30 minutes. Observation: The suspension may change color slightly as the thiolate forms.
-
Alkylation: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4). The starting material spot (polar, near baseline) should disappear, replaced by a less polar product spot.
-
Note: For sterically hindered halides, heat to 60°C.
-
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Isolation:
-
Solid Products: The S-alkylated product usually precipitates as a white/pale yellow solid. Filter, wash with water, and dry.
-
Oily Products: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Method B: Green Chemistry Alternative (Ethanol/NaOAc)
Best for simple alkyl halides and avoiding DMF removal.
-
Dissolve substrate in Ethanol (10 volumes).
-
Add Sodium Acetate (NaOAc) (2.0 equiv) dissolved in minimal water.
-
Add Alkyl Halide and reflux for 2–3 hours.
-
Cool to RT. The product often crystallizes directly from the solution.
Data Analysis & Validation (Self-Validating System)
To ensure the protocol worked and to distinguish S-alkylation from N-alkylation, compare the spectral data against these benchmarks.
Table 1: Characterization Benchmarks
| Feature | S-Alkylated Product (Target) | N-Alkylated Isomer (Impurity) |
| ¹H NMR (S-CH₂) | δ 3.5 – 4.5 ppm (Singlet/Multiplet) | N/A |
| ¹H NMR (N-CH₂) | N/A | δ 5.0 – 6.0 ppm (Deshielded) |
| ¹H NMR (Aromatic) | Pyrimidine protons retain aromatic chemical shifts. | Loss of aromaticity or significant shift if N-alkylation disrupts conjugation. |
| IR Spectroscopy | Absence of SH (2550 cm⁻¹) and C=S (1100-1200 cm⁻¹). | Presence of C=O (if amide formed via rearrangement). |
| ¹³C NMR (S-CH₂) | δ 30 – 40 ppm | δ 45 – 55 ppm (N-CH₂) |
Validation Workflow
Figure 2: Logical flowchart for structural validation.
Applications & Significance
-
Anticancer Agents: S-alkylated derivatives (especially with benzyl or substituted benzyl groups) have shown efficacy as tubulin polymerization promoters , functioning similarly to Taxol but with a distinct binding site.
-
Antimicrobial: The 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thioethers exhibit broad-spectrum activity against Gram-positive bacteria.
-
Enzyme Inhibition: Specific derivatives act as inhibitors of CDK2 (Cyclin-dependent kinase 2) , a target for cancer therapy.
References
-
Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Source: Journal of Medicinal Chemistry (2007). URL:[Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Chemistry Central Journal (2016). URL:[Link]
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Source: Chemistry of Heterocyclic Compounds (2016).[1] URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: Current Medicinal Chemistry (2019). URL:[Link]
Sources
Application Notes and Protocols for One-Pot Synthesis of Substituted Triazolopyrimidines
Introduction: The Strategic Value of Triazolopyrimidines and One-Pot Syntheses
The[1][2][3]triazolo[1,5-a]pyrimidine and its isomers, such as the[1][2][3]triazolo[4,3-a]pyrimidine, represent a class of fused heterocyclic scaffolds of immense interest to the pharmaceutical and agrochemical industries.[4] These core structures are present in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5] Their function often stems from their ability to act as purine bioisosteres, enabling them to interact with a variety of enzymatic targets.
Traditionally, the synthesis of such fused systems involves multi-step procedures that are often time-consuming, generate significant waste, and require the isolation of intermediates, leading to lower overall yields. Modern synthetic chemistry, however, prioritizes efficiency, atom economy, and environmental compatibility. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy to meet these demands.[6] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules like substituted triazolopyrimidines in a single, efficient operation, significantly reducing reaction times, resource consumption, and purification efforts.[7]
This guide provides detailed protocols and technical insights into selected one-pot methodologies for synthesizing substituted triazolopyrimidines, designed for researchers and professionals in organic synthesis and drug development.
Protocol 1: Acid-Catalyzed Three-Component Synthesis of[1][2][3]triazolo[4,3-a]pyrimidines
This protocol details a robust and widely applicable method for synthesizing a series of ethyl 1,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carboxylates. The reaction proceeds via a three-component condensation of an aminotriazole, an aromatic aldehyde, and a β-ketoester, catalyzed by an acid such as para-toluenesulfonic acid (p-TSA).
Expertise & Rationale: Understanding the Mechanism
The success of this synthesis hinges on a sequence of acid-catalyzed condensation and cyclization reactions. The proposed mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction initiates with the acid-catalyzed condensation between the aromatic aldehyde and the active methylene compound (ethyl acetoacetate). This step forms an electrophilic α,β-unsaturated intermediate, often referred to as an arylidene derivative.
-
Michael Addition: The 3-amino-1,2,4-triazole, acting as a binucleophile, then attacks the arylidene intermediate via a conjugate Michael addition. The regioselectivity of this step is critical. The addition preferentially occurs through the endocyclic N4 nitrogen of the triazole ring, which is generally the most nucleophilic site, leading to the [4,3-a] isomer.[6]
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization where the exocyclic amino group attacks the ester carbonyl. Subsequent dehydration (aromatization) of the dihydropyrimidine ring yields the final, stable triazolopyrimidine scaffold.
The use of p-TSA is crucial as it effectively catalyzes both the initial Knoevenagel condensation and the final dehydration step without promoting significant side reactions. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Visualizing the Mechanism
Caption: Proposed mechanism for the acid-catalyzed three-component synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for Protocol 1.
Detailed Protocol
Materials and Reagents:
-
5-Amino-1-phenyl-1H-1,2,4-triazole (or other substituted aminotriazoles)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
para-Toluenesulfonic acid (p-TSA)
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel) and developing chamber
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-phenyl-1H-1,2,4-triazole (3.0 mmol, 1.0 equiv.), the selected aromatic aldehyde (3.0 mmol, 1.0 equiv.), and ethyl acetoacetate (3.0 mmol, 1.0 equiv.).
-
Add absolute ethanol (15 mL) to the flask to dissolve or suspend the reactants.
-
Add p-toluenesulfonic acid (p-TSA) as a catalyst (0.3 mmol, 10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for approximately 24 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the purified product in a vacuum oven or air-dry to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[6]
Data Summary: Scope of Synthesis
The following table summarizes the synthesis of various[1][2][3]triazolo[4,3-a]pyrimidine derivatives using the described protocol, demonstrating its applicability to a range of aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar-) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 4a | 24 | 75 |
| 2 | 4-Chlorophenyl | 4b | 24 | 82 |
| 3 | 4-Nitrophenyl | 4c | 24 | 80 |
| 4 | 4-Methoxyphenyl | 4d | 24 | 78 |
| 5 | 2-Chlorophenyl | 4e | 24 | 70 |
| Data adapted from Ben Hassen et al., 2023.[4] |
Protocol 2: Green, Four-Component Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines in Water
This protocol presents an environmentally benign, four-component reaction for the synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamides. This method utilizes water as the solvent, a primary amine, an aldehyde, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene equivalent), and 3-amino-1,2,4-triazole.
Expertise & Rationale: Causality of Component Choices
This elegant one-pot synthesis is a cascade of several reactions where intermediates are formed and consumed in situ.
-
In Situ Acetoacetamide Formation: The reaction between the primary amine and 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates a substituted acetoacetamide in situ. This avoids the separate synthesis and purification of this key intermediate.
-
Hantzsch-type/Biginelli-like Condensation: The reaction then proceeds similarly to a Biginelli or Hantzsch-type reaction. An enamine is formed from the in-situ generated acetoacetamide, which then reacts with an arylidene intermediate (formed from the aldehyde and another molecule of acetoacetamide or aminotriazole).
-
Cyclocondensation: The 3-amino-1,2,4-triazole serves as the N,N-dinucleophile. Its exocyclic amino group and the adjacent N1 ring nitrogen attack the appropriate carbonyl and enamine carbons, leading to the formation of the dihydropyrimidine ring.
-
Final Aromatization: The reaction culminates in the cyclization and subsequent elimination of water and acetone (from the dioxinone fragment) to yield the aromatic[1][2][3]triazolo[1,5-a]pyrimidine system.
The use of p-TSA is again critical for catalysis, and performing the reaction in refluxing water is a key "green" aspect, avoiding volatile organic solvents.[8][9]
Visualizing the Mechanism
Caption: Simplified overview of the four-component reaction cascade.
Experimental Workflow
Caption: Step-by-step experimental workflow for Protocol 2.
Detailed Protocol
Materials and Reagents:
-
Primary amine (e.g., benzylamine, allylamine)
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
3-Amino-1,2,4-triazole
-
para-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
Deionized water
-
Ethanol, n-Hexane
Procedure:
-
To a 25 mL round-bottom flask, add the primary amine (1.0 mmol, 1.0 equiv.), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (0.14 g, 1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), 3-amino-1,2,4-triazole (0.084 g, 1.0 mmol, 1.0 equiv.), and p-TSA·H₂O (0.019 g, 0.1 mmol, 10 mol%) in water (5 mL).[9]
-
Attach a reflux condenser and stir the resulting mixture vigorously while heating to reflux.
-
Maintain the reflux for the required time (typically 4-6 hours), monitoring the reaction's completion by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product sequentially with water (2 x 10 mL) and n-hexane (10 mL) to remove water-soluble and nonpolar impurities.
-
Purify the crude product by recrystallization from ethanol to afford the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.
-
Dry the final product under vacuum.
Data Summary: Scope of Synthesis
This four-component reaction is highly versatile, accommodating various amines and aldehydes to produce a diverse library of compounds.
| Entry | Amine | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzylamine | 4-Nitrobenzaldehyde | 5a | 4 | 87 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | 5b | 4.5 | 85 |
| 3 | Benzylamine | Benzaldehyde | 5c | 5 | 86 |
| 4 | 4-Methylbenzylamine | 3-Nitrobenzaldehyde | 5g | 4 | 91 |
| 5 | Allylamine | 3-Nitrobenzaldehyde | 5j | 5 | 83 |
| 6 | n-Propylamine | 4-Chlorobenzaldehyde | 5k | 5 | 88 |
| Data adapted from Shaabani et al., 2015.[9] |
References
-
Radwan, M., Alminderej, F., Tolan, H., & Awad, H. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022. [Link]
-
Ng, J. H., & Dolzhenko, A. V. (2023). One-pot synthesis of novel pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. Monash University. [Link]
-
Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
-
ResearchGate. (2025). A Novel One-Pot Method for Highly Regioselective Synthesis of Triazolopyrimidinedicarboxylates Using Silica Sodium Carbonate. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) A Novel One-Pot Method for Highly Regioselective Synthesis of Triazolopyrimidinedicarboxylates Using Silica Sodium Carbonate. ResearchGate. [Link]
-
Taylor & Francis Online. (2025). Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. Taylor & Francis Online. [Link]
-
Felicetti, T., Pismataro, M. C., Cecchetti, V., Gissot, A., Pieroni, M., Sabatini, S., & Tabarrini, O. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][3]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 22(4), 743-753. [Link]
-
PubMed. (2024). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][3]triazolo[1,5- a]pyrimidines. PubMed. [Link]
-
Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
-
Shaabani, A., Seyyedhamzeh, M., Ganji, N., Sangachin, M. H., & Armaghan, M. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709-715. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]
-
MDPI. (2022). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][10]triazines. MDPI. [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Shaabani, A., et al. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709-715. [Link]
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
-
Ablajan, K., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(2), 1860-1869. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thiol
Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot problems and optimize your reaction yields.
Section 1: Synthesis Fundamentals and Reaction Mechanisms
Q1: What are the primary synthetic routes for preparing the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine scaffold?
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry. The most prevalent and reliable method involves the acid-catalyzed cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound.[4] For the target molecule, 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol, this involves reacting 3-amino-1,2,4-triazole-5-thiol with acetylacetone (2,4-pentanedione).
The reaction proceeds via initial condensation between the exocyclic amino group of the triazole and one of the carbonyl groups of acetylacetone, forming an enamine intermediate. Subsequent intramolecular cyclization via attack of a triazole ring nitrogen onto the remaining carbonyl group, followed by dehydration, yields the final fused heterocyclic system.[5] Acetic acid is commonly employed as both the solvent and catalyst, facilitating both the condensation and dehydration steps.[6]
An alternative, though more complex, route involves the reaction of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in an ethanolic potassium hydroxide solution, which proceeds through a significant molecular rearrangement to form the target thiol.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide for Low Reaction Yield
Low yield is one of the most frequent challenges in heterocyclic synthesis. This section provides a systematic approach to diagnosing and resolving the underlying causes.[2]
Q2: My reaction yield is consistently low. Where should I start my investigation?
A low yield can stem from multiple factors, ranging from reagent quality to procedural errors. A logical, step-by-step troubleshooting process is the most effective way to identify and solve the problem. Begin by evaluating the most common culprits: purity of reagents, reaction conditions, and the workup procedure.[7]
Caption: A decision tree for troubleshooting low reaction yields.
Q3: I suspect my starting materials are the problem. What are the quality requirements?
The purity of your starting materials is paramount. Impurities can introduce side reactions or inhibit the primary reaction pathway.[2]
-
3-Amino-1,2,4-triazole-5-thiol: This reagent can be synthesized via several methods, often starting from thiourea or thiosemicarbazide derivatives.[8] It should be a clean, free-flowing solid. If it appears discolored or clumpy, purification by recrystallization from water or ethanol is recommended.
-
Acetylacetone (2,4-pentanedione): This 1,3-dicarbonyl exists in a tautomeric equilibrium between its keto and enol forms. Over time, it can undergo self-condensation or oxidation. If the reagent is yellow or brown, it should be purified by distillation before use.
-
Solvents: When using a solvent like acetic acid, ensure it is glacial (anhydrous), as water can interfere with the dehydration step of the cyclization.
Q4: How critical are the reaction conditions, and what is a good starting point for optimization?
Reaction conditions are a critical determinant of yield and purity. For the cyclocondensation of aminotriazoles with 1,3-dicarbonyls, both thermal and microwave-assisted methods have been reported, with solvents playing a significant role.[6][9]
Based on literature for analogous syntheses, a robust starting point is to reflux the reactants in glacial acetic acid. The acid acts as both a solvent and a catalyst for the condensation.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst, promoting the necessary dehydration step. Ethanol or DMF can also be used, but may require a separate acid catalyst (e.g., PTSA).[10] |
| Temperature | Reflux (~118 °C for AcOH) | Ensures sufficient energy for the cyclization and dehydration. Lower temperatures may result in incomplete reaction or stalling at the enamine intermediate. |
| Reaction Time | 5 - 24 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. Prolonged heating can sometimes lead to product degradation.[7][10] |
| Catalyst | None (if using AcOH) | If using a neutral solvent like ethanol, catalytic amounts of an acid like p-toluenesulfonic acid (PTSA) or even HCl may be required to achieve a reasonable reaction rate.[10] |
Q5: My TLC shows multiple spots, including one that is very persistent. What are the likely side products?
The formation of isomers is a common issue in the synthesis of fused heterocyclic systems. In this case, the primary side product is often the isomeric[1][2][3]triazolo[4,3-a]pyrimidine. This occurs if the cyclization proceeds through the N-4 atom of the triazole ring instead of the N-2 atom.
While the [1,5-a] isomer is generally the thermodynamically more stable product, the [4,3-a] isomer can form under certain conditions.[4] Fortunately, the [4,3-a] isomer can often be converted to the desired [1,5-a] product through a Dimroth rearrangement, which is typically facilitated by acidic or basic conditions and heat.[4] Since the standard reaction condition is refluxing acetic acid, this often favors the formation of the desired, more stable isomer.
Caption: Isomeric side product formation and potential rearrangement pathway.
Section 3: Product Isolation and Purification Protocols
Q6: What is the most effective method for isolating and purifying the final product?
For many triazolopyrimidine syntheses, the product is sparingly soluble in the cooled reaction solvent (e.g., acetic acid) and will precipitate upon completion. This provides a straightforward initial isolation. However, this crude product often requires further purification.
Step-by-Step Protocol: Recrystallization
-
Crude Product Isolation: After confirming reaction completion via TLC, allow the reaction mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Filtration: Collect the crude solid by vacuum filtration. Wash the solid sequentially with small portions of cold solvent (e.g., ethanol) and then a non-polar solvent (e.g., hexane) to remove residual starting materials and soluble impurities.
-
Solvent Selection: To find a suitable recrystallization solvent, test the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the product when hot but show poor solubility when cold. Common choices for heterocyclic compounds include ethanol, isopropanol, acetonitrile, or a mixture such as DMF/water or ethanol/water.
-
Recrystallization: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to complete the crystallization process.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Gueddou, A., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Bouyahya, A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
-
Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
-
Gomaa, M. A.-M. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]. Letters in Organic Chemistry. Available at: [Link]
-
Gusev, D. V., et al. (2011). Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol and derivatives via (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available at: [Link]
-
ResearchGate. (n.d.). Optimization reactions for obtaining compound 3a. Available at: [Link]
-
Reddi, R., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
-
White, A. W., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. Available at: [Link]
-
Bakthavatchalam, R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Mann, J. (2013). Answer to a question on Heterocyclic Compounds Synthesis. Science topic on ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Iovanna, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Molecules. Available at: [Link]
-
Zhang, H., et al. (2013). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Jalilian, Z., et al. (2025). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies. Available at: [Link]
-
Li, Z., et al. (2025). Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1][2][3]-triazolo Pyridine. Organic Letters. Available at: [Link]
-
Akiu, S., et al. (2021). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Abdelkhalek, A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
-
Slivka, M.V., & Vovk, M.V. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
- Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
-
Al-Mulla, A. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. Available at: [Link]
-
ResearchGate. (2024). Synthesis of triazolopyrimidine derivatives, in two steps. Available at: [Link]
-
ResearchGate. (2025). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Available at: [Link]
-
Scribd. (n.d.). Heterocyclic Synthesis Strategies Overview. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
Purification methods for Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol recrystallization
Ticket ID: TTPT-PUR-001 Subject: Optimization of Recrystallization Protocols for Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Diagnostic Assessment
Welcome to the Technical Support Center. You are likely working with Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (or a close homolog like the 5,7-dimethyl derivative).[1][2] These fused heterocycles are critical intermediates in the synthesis of sulfonamide herbicides, antitumor agents, and antimicrobial drugs.
The Core Challenge: The primary difficulty in purifying this compound arises from thione-thiol tautomerism .[1][2] While we draw it as a thiol (-SH), in solution (especially polar solvents), it often exists in equilibrium with its thione (=S) form. This duality complicates solubility, often leading to "oiling out" rather than crystallizing, or co-precipitation of disulfide impurities.
This guide provides a validated recrystallization SOP designed to stabilize the crystal lattice and remove common impurities like unreacted diketones, elemental sulfur, and oxidized disulfides.
Standard Operating Procedure (SOP): Recrystallization Protocol
Based on the lipophilicity of the trimethyl-substituted pyrimidine ring and the polarity of the triazole-thiol headgroup, we recommend Ethanol (EtOH) as the primary solvent, with Glacial Acetic Acid (AcOH) as a high-purity alternative.[1]
Method A: The Ethanol Gradient (Standard Purity)
Best for: Removing unreacted starting materials (e.g., 3-methyl-2,4-pentanedione).[1]
-
Dissolution: Suspend crude solid in absolute Ethanol (10 mL per gram of solid).
-
Reflux: Heat to reflux (approx. 78°C).[2] The solid should dissolve completely.[2]
-
Note: If suspension persists, add EtOH in 1 mL increments. If insolubles remain after 15 mL/g, filter hot (these are likely inorganic salts or elemental sulfur).
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins) on a cork ring. Rapid cooling here causes oiling.[2]
-
Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter via vacuum. Wash the cake with cold EtOH (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Method B: The Acetic Acid Polish (High Purity)
Best for: Removing oxidative impurities (disulfides) and achieving analytical grade crystals.
-
Dissolution: Dissolve crude material in Glacial Acetic Acid at 80-90°C (approx 5-7 mL per gram).
-
Hot Filtration: Essential step.[2] Filter the hot solution through a glass sinter to remove any elemental sulfur (which has poor solubility in AcOH).
-
Precipitation: Add warm water dropwise to the hot solution until a faint turbidity persists.
-
Cooling: Allow to cool slowly. The acidity suppresses the ionization of the thiol, encouraging the protonated, neutral form to crystallize.
-
Wash: Filter and wash liberally with water (to remove acid) followed by a small cold ethanol rinse.[2]
Comparative Solvent Data
The following table summarizes solvent efficiency based on internal solubility data for methylated triazolopyrimidine thiols.
| Solvent System | Dissolution Temp | Crystallization Yield | Impurity Rejection | Notes |
| Ethanol (Abs.) | 78°C (Reflux) | 75-85% | Good (Starting Materials) | Standard method.[1][2] Eco-friendly. |
| Glacial AcOH | 85-90°C | 60-70% | Excellent (Sulfur/Disulfides) | Yield loss higher, but purity is superior.[1][2] |
| DMF / Water | 100°C | >90% | Poor | Risks trapping solvent in lattice.[2] Use only if EtOH fails. |
| Acetone | 56°C (Reflux) | <40% | Moderate | Too soluble at RT; poor recovery.[2] |
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
A: This is a classic issue with triazolopyrimidines. It occurs when the solution encompasses the "metastable zone" too quickly, or the solvent is too polar.[2]
-
The Fix: Re-heat to reflux. Add a "seed crystal" of pure product if available. Crucially , turn off the stirring and let it cool in the oil bath as the bath cools. This extremely slow cooling rate allows the molecules to organize into a lattice rather than crashing out as amorphous oil.[2]
Q2: The crystals have a yellow/orange tint and a pungent smell.
A: The smell indicates trapped sulfur species or unreacted mercapto-triazole.[1][2] The color often comes from disulfide formation (oxidation of the -SH group).[1][2]
-
The Fix: Use Method B (Acetic Acid) .[2] If the color persists, add a pinch of activated charcoal during the hot dissolution step, stir for 5 minutes, and filter hot over Celite before crystallization.
Q3: I see two spots on my TLC even after recrystallization.
A: Do not panic; this might not be an impurity.[2] Triazolopyrimidine thiols exhibit thiol-thione tautomerism .[1] On polar silica gel, the proton can shift between the Sulfur and the Ring Nitrogen, causing "streaking" or double spots.
-
Verification: Run the TLC with a drop of acetic acid in the eluent (e.g., 5% MeOH in DCM + 1% AcOH) to lock the tautomer and sharpen the spot.
Mechanistic Visualization
Workflow: Decision Logic for Purification
Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.
Chemical Insight: Tautomerism & Solubility
Understanding the equilibrium below is vital. In basic or neutral polar solvents, the Thione form dominates, which is more polar and harder to crystallize. Acidic conditions (Method B) drive the equilibrium toward the Thiol form or the protonated cation, which often packs better in crystal lattices.
Figure 2: The Thiol-Thione equilibrium.[1] Acidic recrystallization solvents favor the thiol/protonated species, improving lattice stability.[1]
References
-
Synthesis and Recrystallization of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
- Source: MDPI (Molecules/Crystals)
- Context: Describes the condensation of 2,4-pentanedione with 3-amino-1,2,4-triazole-5-thiol and purific
-
Link:[1]
-
Purification of Triazolopyrimidine Derivatives
-
General Properties of 1,2,4-Triazolo[1,5-a]pyrimidines
-
Chemical Structure and Physical Properties Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo 1,5-a pyrimidine 99 275-02-5 [sigmaaldrich.com]
- 3. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues of triazolopyrimidine thiols in aqueous media
Current Status: Online 🟢 Ticket ID: TPT-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Triage: Define Your Problem
Before proceeding to protocols, identify the specific bottleneck in your workflow. Triazolopyrimidine thiols (TPTs) present unique challenges due to their propensity for thione-thiol tautomerism and high crystal lattice energy.
| Symptom | Probable Cause | Recommended Module |
| Visible Precipitate upon dilution into buffer | "Crash-out" due to hydrophobicity or pH < pKa | Module 1 (pH Swing) |
| Enzyme Inhibition in control wells | Solvent toxicity (DMSO/DMF interference) | Module 2 (Co-solvents) |
| Inconsistent IC50 values | Aggregation or micro-precipitation | Module 4 (FAQs) |
| In vivo formulation failure | Compound clearing too fast or precipitating at injection | Module 3 (Cyclodextrins) |
Core Knowledge: The "Thione" Trap
To solve the solubility issue, you must understand that your compound is likely not a thiol in its resting state.
The Mechanism
Most "triazolopyrimidine thiols" exist predominantly as thiones (NH-C=S) in the solid state and neutral solution. The thione form possesses a hydrogen-bond donor (NH) and acceptor (C=S), leading to strong intermolecular stacking and high lattice energy, which resists dissolution.
The Fix: You must drive the equilibrium toward the thiolate anion (S⁻) or disrupt the stacking.
Figure 1: The solubility mechanism. Driving the equilibrium to the Thiolate anion is the most effective solubilization strategy.
Module 1: The pH-Shift Dissolution Protocol (Gold Standard)
Best for: In vitro assays, stock solution preparation.
Triazolopyrimidine thiols are acidic (pKa typically 6.0–8.0) due to the triazole ring.[1][2] They dissolve poorly in water but readily in base.
Protocol: In Situ Salt Formation
Do NOT attempt to dissolve directly in neutral buffer (PBS pH 7.4). The kinetics of dissolution are too slow.
-
Weighing: Weigh the target amount of TPT.
-
Alkaline Dissolution: Add 0.1 M NaOH (or KOH) to the solid.
-
Volume Calculation: Use exactly 1.05 molar equivalents of base relative to the TPT.
-
Observation: The solution should turn clear yellow/orange immediately (formation of the thiolate).
-
-
Stabilization: Add water to reach 90% of final volume.
-
Buffering (The "Crash" Check): Slowly add 10x concentrated buffer (e.g., 1M Tris or HEPES, pH 7.4-8.0) to reach final volume.
-
Critical: Avoid buffers with pH < 7.0. If the pH drops below the compound's pKa, it will reprecipitate.
-
Expert Tip: If your assay cannot tolerate sodium, use L-Arginine or Meglumine as the base. These organic counter-ions often provide better solubility and lower toxicity in cell assays [1].
Module 2: Co-solvent Compatibility Matrix
Best for: High-throughput screening (HTS) where pH adjustment is impossible.
If you must use DMSO, you are fighting a battle between solubility and toxicity. Use this matrix to determine the safe limits for your assay.
| Assay Type | Max DMSO % (v/v) | Toxicity Mechanism | Alternative Co-solvent |
| Enzymatic (Kinase/Protease) | 1.0% - 5.0% | Denaturation of enzyme active site | Glycerol (up to 10%) |
| Cell-Based (Mammalian) | 0.1% - 0.5% | Membrane permeabilization; Apoptosis | PEG-400 (up to 1%) |
| Cell-Based (Bacterial) | 1.0% - 2.0% | Bacteriostatic effects | Ethanol (up to 2%) |
| In Vivo (IV Injection) | < 5.0% | Hemolysis; Phlebitis | NMP (N-Methyl-2-pyrrolidone) |
Protocol: The "Sandwich" Addition
-
Dissolve TPT in 100% DMSO (Stock A).
-
Prepare "Intermediate Stock B" by diluting Stock A 1:10 into PEG-400 .
-
Add Stock B to the aqueous media.
-
Why: PEG-400 acts as a bridge, preventing the "shock precipitation" that occurs when pure DMSO hits water [2].
-
Module 3: Advanced Formulation (Cyclodextrins)
Best for: In vivo studies or high-concentration stocks (>5 mM).
When pH adjustment is insufficient, encapsulation is required. The hydrophobic cavity of
Recommended Agent: HP- -CD (Hydroxypropyl-beta-cyclodextrin)
Native
Workflow: Complexation
Figure 2: Cyclodextrin complexation workflow. Heating assists the endothermic inclusion process.
Troubleshooting & FAQs
Q: My compound precipitates immediately upon adding the DMSO stock to the media. Why? A: This is the "Solvent Shock" effect. When DMSO mixes with water, the dielectric constant changes rapidly.
-
Fix: Use the Serial Dilution Method . Dilute your DMSO stock into a 50:50 DMSO:Water mix first, then 25:75, then final buffer. This gradual gradient prevents rapid crystal nucleation [3].
Q: Can I use sonication to dissolve the precipitate? A: Only if you control temperature. Sonication generates heat, which dissolves the compound temporarily. Upon cooling, it may re-crystallize as a different polymorph (often less soluble). Always sonicate in short bursts on ice.
Q: The solution is clear, but my IC50 varies wildly between days. A: You likely have Micro-aggregates . The compound looks dissolved but has formed colloidal aggregates that sequester the enzyme/target.
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the IC50 shifts significantly (usually increases), your compound was aggregating [4].
Q: What is the maximum pH I can use without degrading the compound? A: Triazolopyrimidines are generally stable up to pH 10. However, the thiol group is susceptible to oxidation to disulfides at high pH.
-
Fix: Always include 1 mM DTT or TCEP in your stock solution if storing at pH > 8.0 to prevent oxidative dimerization.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link
Sources
Optimizing reflux conditions for triazolopyrimidine ring closure
Topic: Optimizing Reflux Conditions for Triazolopyrimidine Ring Closure Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The Kinetic vs. Thermodynamic Battlefield
Welcome to the technical support hub for triazolopyrimidine synthesis. If you are accessing this guide, you are likely encountering stalling yields, incomplete cyclization, or regioselectivity issues during the formation of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.
This transformation—typically the condensation of 3-amino-1,2,4-triazole with 1,3-electrophiles (like
Part 1: Diagnostic Workflow (Visual)
Before altering your parameters, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for triazolopyrimidine synthesis failures.
Part 2: Critical Parameter Optimization
Solvent Selection: The Thermal Ceiling
Reflux temperature is the primary driver for the dehydration step (ring closure). If you are using ethanol (78°C) and observing an intermediate "open" hydrazine or amide, the temperature is likely insufficient to cross the activation energy barrier for cyclodehydration.
Table 1: Solvent Performance Matrix for Ring Closure
| Solvent | Boiling Point (°C) | Role | Recommended For | Risk Factor |
| Ethanol | 78 | Solvent only | Highly reactive electrophiles (e.g., ethoxymethylenemalonate) | Incomplete cyclization; often stops at intermediate. |
| Glacial Acetic Acid | 118 | Solvent & Catalyst | Standard Protocol. Promotes proton transfer and dehydration. | Can acetylate nucleophilic amines if reaction is slow. |
| n-Butanol | 117 | Solvent | Neutral high-temp reflux. | Difficult to remove (high bp); requires extensive washing. |
| DMF | 153 | Solvent | Low-solubility substrates; high activation energy barriers. | Thermal decomposition; difficult work-up (water washes). |
| Diphenyl Ether | 258 | Solvent | "Brute Force" thermal cyclization. | Extreme conditions; hard to isolate product without column chromatography. |
The Water Problem (Le Chatelier’s Principle)
Ring closure generates one equivalent of water. In a refluxing solvent saturated with water, the equilibrium prevents full conversion.
-
Symptom: Reaction stalls at 80-90% conversion.
-
Fix:
-
Chemical Drying: Add fused sodium acetate (in acetic acid) or molecular sieves.
-
Physical Removal: Switch to Toluene/AcOH mixtures and use a Dean-Stark trap to azeotropically remove water.
-
Catalysis: Acid vs. Base
-
Acidic (AcOH, p-TsOH): Favors the formation of the [1,5-a] thermodynamic product directly or facilitates the Dimroth rearrangement from [4,3-a] to [1,5-a].
-
Basic (Piperidine, Et3N): Accelerates the initial nucleophilic attack but may stabilize the kinetic [4,3-a] isomer. If you isolate the wrong isomer, refluxing in acidic media is often required to isomerize it.
Part 3: The Dimroth Rearrangement Mechanism
A frequent point of confusion is the isolation of the [4,3-a] isomer instead of the desired [1,5-a]. This occurs because the exocyclic amino nitrogen is often more nucleophilic (kinetic control), but the fused [1,5-a] system is more stable (thermodynamic control).
Figure 2: The Dimroth Rearrangement pathway.[1] Acidic reflux promotes the shift from Red (Kinetic) to Blue (Thermodynamic).
Part 4: Validated Protocols
Protocol A: Standard Glacial Acetic Acid Reflux
Best for: General synthesis of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines.
-
Charge: In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 equiv) and the 1,3-diketone (1.1 equiv).
-
Solvent: Add Glacial Acetic Acid (10 mL per gram of amine).
-
Reflux: Heat to reflux (118°C) with stirring for 4–8 hours.
-
Checkpoint: Monitor TLC.[2] If the intermediate imine persists, add 0.1 equiv of anhydrous Sodium Acetate.
-
-
Isolation: Cool to room temperature. The product often crystallizes out.
-
If solid forms: Filter and wash with cold ethanol.
-
If no solid: Pour mixture into ice-water (5x volume). Neutralize with NaHCO3 to pH 7 to precipitate the product.
-
Protocol B: High-Temperature/Solvent-Free (Fusion)
Best for: Unreactive keto-esters or sterically hindered substrates.
-
Mix: Grind the amine and keto-ester/orthoester in a mortar to a fine powder.
-
Heat: Transfer to a flask and heat in an oil bath at 140–160°C (no solvent) for 1–2 hours.
-
Note: The mixture will melt.[3] Evolution of water/alcohol vapor indicates reaction progress.
-
-
Work-up: Cool to 80°C and add Ethanol. Triturate the solid to break up the mass. Filter the resulting precipitate.
Part 5: Troubleshooting FAQs
Q: My product is soluble in water and won't precipitate after the acetic acid quench. How do I isolate it? A: Triazolopyrimidines can be amphoteric. If neutralization to pH 7 doesn't work:
-
Saturate the aqueous phase with NaCl (salting out).
-
Perform exhaustive extraction with n-Butanol or Chloroform/Isopropanol (3:1) .
-
Evaporate the organic layer and recrystallize from Ethanol/DMF.
Q: I am seeing two spots on TLC that are very close together. Is this the Dimroth isomer? A: Likely, yes. The [4,3-a] and [1,5-a] isomers often have similar Rf values.
-
Test: Isolate the mixture and reflux a small sample in acetic acid for 4 hours. If the mixture converts to a single spot, the second spot was the kinetic isomer rearranging to the stable product.
Q: The reaction turns into a black tar. What happened? A: This indicates oxidative decomposition or polymerization.
-
Fix 1: Degas your solvent and run under Nitrogen/Argon.
-
Fix 2: Lower the temperature. Switch from neat fusion (160°C) to refluxing n-Butanol (117°C).
-
Fix 3: Check the purity of your 3-amino-1,2,4-triazole. Oxidized starting material accelerates tar formation.
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly effective for this ring closure.
-
Conditions: Ethanol/AcOH (10:1), 140°C, 10–20 minutes. This often bypasses the solubility issues seen in conventional reflux.
References
-
Dimroth Rearrangement Mechanism & Application
- Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.
- Source: N
-
URL: [Link]
-
Solvent-Free & Catalytic Optimization
- Title: The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex.
- Source: Royal Society of Chemistry (RSC Advances).
-
URL: [Link]
-
Oxidative Cyclization Routes
- Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement.
- Source: Beilstein Journal of Organic Chemistry.
-
URL: [Link]
-
Microwave & Green Chemistry Approaches
- Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
- Source: MDPI (Molecules).
-
URL: [Link]
-
General Synthesis & Biological Profile
Sources
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting catalyst deactivation in triazolopyrimidine synthesis
Technical Support Center | Troubleshooting Guide & FAQs
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis Division Subject: Diagnosing and Mitigating Catalyst Deactivation in 1,2,4-Triazolo[1,5-a]pyrimidine Scaffolding
Introduction: The Coordination Dilemma
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines —a critical pharmacophore in anticancer and antimicrobial research—often relies on multicomponent reactions (MCRs) catalyzed by Lewis acids or transition metals (e.g., Zn, Cu, Fe, or heterogeneous nanoparticles).
The Core Challenge: This synthesis presents a unique "coordination dilemma." The starting material (3-amino-1,2,4-triazole ) and the product are both nitrogen-rich heterocycles with high Lewis basicity. They do not just participate in the reaction; they actively compete for the catalyst's active sites, leading to competitive coordination poisoning or metal leaching .
This guide moves beyond basic "yield optimization" to address the root causes of catalyst failure: Poisoning, Leaching, and Fouling.
Module 1: Diagnostic Triage (Is it the Catalyst?)
Before modifying reaction conditions, you must confirm if the catalyst is deactivated or if the reaction equilibrium is simply unfavorable. Use this logic flow to diagnose the failure mode.
Visual 1: Catalyst Troubleshooting Decision Tree
Caption: Step-by-step logic to distinguish between equilibrium limitations, leaching, and poisoning.
Module 2: Common Deactivation Mechanisms & Solutions
Issue 1: Competitive Coordination (Poisoning)
Symptoms: High initial activity that plummets rapidly; catalyst cannot be recycled even after washing. The Science: The 3-amino-1,2,4-triazole precursor is a potent bidentate ligand. In Lewis acid-catalyzed reactions (e.g., using Zn²⁺, Cu²⁺), the triazole nitrogen atoms coordinate to the metal center more strongly than the carbonyl oxygen of the aldehyde/ketoester. This blocks the active site required for the Knoevenagel condensation step [1, 5].
Troubleshooting Q&A:
-
Q: How do I confirm coordination poisoning?
-
A: Perform an IR analysis of the recovered catalyst. New bands in the 1500–1650 cm⁻¹ region often indicate strongly bound triazole species that solvent washing failed to remove.
-
-
Q: How do I fix it?
-
Solution: Increase the steric bulk of the catalyst ligands (e.g., using bulky Schiff bases) to prevent the small triazole molecule from accessing the metal center, or switch to a catalyst with lower affinity for nitrogen (e.g., solid acids like sulfated zirconia or Fe₃O₄@SiO₂-SO₃H) [1, 2].
-
Issue 2: Metal Leaching (The "Phantom" Catalyst)
Symptoms: The reaction works well, but the "heterogeneous" catalyst loses activity over cycles, or the product is contaminated with metal traces. The Science: The reaction solvent (often ethanol or water) combined with the chelating ability of the triazolopyrimidine product can strip metal ions from the solid support. The reaction is actually being catalyzed by these dissolved ions (homogeneous catalysis), not the solid surface [3, 4].
Troubleshooting Q&A:
-
Q: Why is my yield dropping if leaching is "catalyzing" the reaction?
-
A: Because you wash away the active leached metal species during the workup of Run 1. The solid catalyst remaining for Run 2 is now metal-deficient.
-
-
Solution: Use the Hot Filtration Test (Protocol 1 below) to verify heterogeneity. If leaching is confirmed, switch to covalent grafting of the metal complex onto silica or magnetic cores rather than simple impregnation [2].
Issue 3: Pore Blocking (Fouling)
Symptoms: Gradual loss of activity; BET surface area analysis shows a massive drop in pore volume. The Science: In multicomponent reactions, oligomeric byproducts can form. If using porous supports (zeolites, MOFs), these large molecules get trapped inside the pores, physically blocking access to active sites [6].
Module 3: Experimental Protocols
Protocol 1: The Hot Filtration Test (Mandatory for Heterogeneous Catalysts)
Use this to prove your catalyst is truly heterogeneous and not leaching active species.
-
Initiate Reaction: Start the standard multicomponent reaction with the catalyst.
-
Monitor: Wait until the reaction reaches ~50% conversion (check via TLC or GC).
-
Filtration: rapidly filter the hot reaction mixture through a heated frit or syringe filter (0.2 µm) to remove all solid catalyst particles.
-
Critical: Do not let the solution cool, or the catalyst might re-precipitate.
-
-
Split & Continue:
-
Filtrate: Return the clear filtrate to the reaction vessel and continue heating/stirring.
-
Control: Keep a separate unfiltered reaction running.
-
-
Analyze: After the standard reaction time, analyze the filtrate.
-
Pass: Conversion remains stuck at ~50%. (No active species in solution).
-
Fail: Conversion increases to >80%. (Active metal leached into solution) [3, 4].
-
Protocol 2: Catalyst Recyclability Stress Test
Standardize your recycling data to ensure reproducibility.
| Cycle | Procedure | Critical Checkpoint |
| Run 1 | Standard MCR conditions. | Record Yield & Time. |
| Recovery | Centrifuge/Filter. Wash 3x with hot EtOH, 1x with Acetone. | Dry thoroughly (Vacuum oven, 60°C, 4h). Solvent residues mimic deactivation. |
| Run 2 | Use recovered catalyst. Scale down reagents to match catalyst mass if loss occurred. | If yield drops >5%, check for poisoning. |
| Run 3 | Repeat. | If yield drops >15% cumulative, catalyst is not stable. |
| Run 4 | Repeat. | Perform ICP-MS on product to check for metal contamination. |
Module 4: Mechanism of Failure Visualization
Visual 2: Competitive Coordination Mechanism
Caption: The nitrogen-rich substrate competes with the aldehyde for the metal center, effectively poisoning the catalyst.
References
-
Moosavi-Zare, A. R., et al. (2024).[1] "The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles." RSC Advances.
-
Jalilian, Z., et al. (2025).[1] "Preparation of [1,2,4]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Fe3O4@SiO2." Chemical Methodologies.
-
Schönherr, H., et al. (2015). "Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand." PMC / NIH.
-
Shokouhimehr, M., et al. (2015). "How might I measure the leaching of heterogeneous catalyst using simple techniques?" ResearchGate.[2][3]
-
Gribanov, P. S., et al. (2016). "Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview)." Chemistry of Heterocyclic Compounds.
-
Argyle, M. D., & Bartholomew, C. H. (2015). "Mechanisms of catalyst deactivation: Fouling and Poisoning."[4] SciSpace.
Sources
Validation & Comparative
1H NMR spectral interpretation of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
Topic: Structural Elucidation of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol: A Comparative NMR Guide
Executive Summary
This guide provides a technical framework for the 1H NMR interpretation of Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (likely the 5,6,7-trimethyl derivative). It addresses the two most critical analytical challenges in this scaffold: distinguishing the [1,5-a] thermodynamic product from the [4,3-a] kinetic isomer (Dimroth rearrangement), and characterizing the solvent-dependent thiol-thione tautomerism .
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible spectral data, the choice of solvent is not merely a medium but a structural probe.
-
Solvent A: DMSO-d6 (Recommended):
-
Purpose: Favors the thione (NH) tautomer due to hydrogen bonding capability.
-
Result: Sharper signals for exchangeable protons; prevents aggregation.
-
-
Solvent B: CDCl3 / TFA Mixture:
-
Purpose: Induces protonation or shifts equilibrium to the thiol (SH) form.
-
Result: Useful for observing the S-H proton (often broad/absent in pure CDCl3 due to rapid exchange).
-
Workflow:
-
Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire standard 1H spectrum (16 scans min).
-
D2O Shake Test (Validation): Add 1-2 drops D2O, shake, and re-acquire. The disappearance of the downfield peak (>13 ppm) confirms the labile NH/SH proton.
Spectral Interpretation: The 5,6,7-Trimethyl Scaffold
Assuming the synthesis involves 3-amino-5-mercapto-1,2,4-triazole condensed with 3-methyl-2,4-pentanedione, the target structure is 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol .
A. The Aliphatic Region (Methyl Groups)
The pyrimidine ring methyls appear as distinct singlets. Their chemical shifts are diagnostic of their electronic environment.
-
δ 2.45 - 2.55 ppm (s, 3H): C5-CH3 . Deshielded by the adjacent ring nitrogen (N4) and the aromatic current.
-
δ 2.60 - 2.75 ppm (s, 3H): C7-CH3 . typically the most deshielded methyl due to proximity to the bridgehead nitrogen (N8) and the electron-withdrawing triazole ring.
-
δ 2.10 - 2.30 ppm (s, 3H): C6-CH3 . Significantly more shielded than C5/C7. It sits in the "valley" between the other methyls and lacks direct attachment to a carbon adjacent to a ring nitrogen.
B. The Aromatic/Heterocyclic Region
-
Absence of H-6: In the 5,7-dimethyl analog, a proton at C6 appears as a singlet around δ 6.9 - 7.2 ppm . In the trimethyl derivative, this region is silent , confirming full substitution of the pyrimidine ring.
C. The Exchangeable Region (Tautomerism)
-
δ 13.0 - 14.5 ppm (bs, 1H): N-H (Thione form) .
-
Note: In DMSO-d6, this compound exists predominantly as the [1,2,4]triazolo[1,5-a]pyrimidine-2(3H)-thione . The proton resides on N3.
-
Comparison: If the spectrum shows a peak at δ 3.5 - 4.0 ppm , it indicates the S-H (Thiol) form, but this is rare in polar solvents.
-
Comparative Analysis: Distinguishing Alternatives
This section differentiates the target product from its common isomers and tautomers.
Scenario A: Regioisomerism (The Dimroth Rearrangement)
The synthesis of triazolopyrimidines often yields a mixture of the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer.
-
The Alternative: 5,6,7-trimethyl-[1,2,4]triazolo[4,3-a] pyrimidine-2-thiol.
-
Differentiation:
-
Methyl Shifts: In the [4,3-a] isomer, the methyl group at C5 is in a different magnetic environment (closer to the bridgehead). Expect a shift difference of 0.2 - 0.4 ppm compared to the [1,5-a] form.
-
Stability Test: Heating the [4,3-a] isomer in acid/base causes it to rearrange to the [1,5-a] form. If your NMR spectrum changes after heating the sample, you initially had the [4,3-a] isomer.
-
Scenario B: Tautomeric Equilibrium
-
Thione (Major in DMSO): H on Nitrogen. Downfield shift (>13 ppm).
-
Thiol (Minor/Trace): H on Sulfur. Upfield shift (~3-4 ppm) or invisible due to exchange.
Data Summary Table
| Feature | Target: [1,5-a] Isomer | Alternative: [4,3-a] Isomer | Validation Method |
| C7-CH3 Shift | ~2.70 ppm | ~2.90 - 3.00 ppm (Deshielded) | 1H NMR |
| C5-CH3 Shift | ~2.50 ppm | ~2.50 ppm | 1H NMR |
| C6-H (if present) | ~7.10 ppm | ~6.50 - 6.80 ppm | 1H NMR |
| Stability | Stable (Thermodynamic) | Unstable (Kinetic) | Heat in Acid |
| N15 HMBC | N-Bridgehead correlation | Distinct N pattern | Definitive |
Visualization of Pathways
Diagram 1: The Dimroth Rearrangement & Tautomerism
This diagram illustrates the relationship between the kinetic [4,3-a] product and the stable [1,5-a] target, including the thione equilibrium.
Caption: Pathway showing the conversion of the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] target and its subsequent tautomeric equilibrium.
References
-
Salgado, A., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link
-
Filarowski, A., et al. (2022). "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate.[2][3][4] Link
-
ChemicalBook. "1H NMR Spectrum of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine." (Reference for C5/C7 methyl shifts). Link
-
PubChem. "5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol Compound Summary." Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Triazolopyrimidine Thiols
Executive Summary
Triazolopyrimidine thiols (TPTs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial and anticancer activities. However, their structural characterization is complicated by rapid thione-thiol tautomerism and complex fused-ring fragmentation.
This guide compares the mass spectrometric (MS) behavior of TPTs against related fused heterocycles (e.g., purines, quinazolines) and evaluates the "performance" of different ionization techniques (EI vs. ESI) for structural elucidation. It provides researchers with a self-validating roadmap for identifying these compounds in complex biological matrices.
Part 1: The Comparative Landscape
Structural "Performance": TPTs vs. Alternative Scaffolds
In drug discovery, the stability of the core scaffold under metabolic or analytical stress is a key performance metric. TPTs exhibit unique fragmentation "fingerprints" compared to their bio-isosteres.
| Feature | Triazolopyrimidine Thiols (TPTs) | Purines (Alternative) | Quinazolines (Alternative) |
| Dominant Fragmentation | Retro-Diels-Alder (RDA) of the pyrimidine ring. | Sequential loss of HCN and N₂. | Loss of substituents; ring is highly stable. |
| Diagnostic Loss | |||
| Tautomeric Complexity | High: Thione form dominates in solution; Thiol form often drives gas-phase fragmentation. | Moderate: Keto-enol tautomerism. | Low: Fixed aromatic system (unless substituted). |
| Detection Limit (ESI) | Low femtogram range (due to basic N atoms). | Picogram range. | Picogram range. |
Technique Comparison: EI vs. ESI
For the structural elucidation of TPTs, the choice of ionization method dictates the quality of the data.
-
Electron Ionization (EI): The "Hard" Approach.[1][2]
-
Pros: Induces extensive fragmentation, revealing the core scaffold connectivity via RDA mechanisms. Essential for confirming the fused ring structure.
-
Cons: Molecular ion (
) is often weak or absent; thermal degradation of the thiol group can occur before ionization.
-
-
Electrospray Ionization (ESI): The "Soft" Approach.[2][3]
-
Pros: Preserves the protonated molecular ion (
); ideal for analyzing TPTs in biological fluids (LC-MS/MS). -
Cons: Requires Collision-Induced Dissociation (CID) to generate fragments; fragmentation is often limited to side-chain losses rather than ring opening.
-
Part 2: Fragmentation Mechanisms
The fragmentation of 1,2,4-triazolo[1,5-a]pyrimidine thiols follows three distinct, competitive pathways. Understanding these allows for the "self-validation" of synthesized structures.
Pathway A: Retro-Diels-Alder (RDA) Reaction
This is the most diagnostic pathway for TPTs. The fused pyrimidine ring undergoes a thermal or radical-induced RDA cleavage, ejecting a nitrile fragment.
-
Mechanism: The bond between N(4)-C(5) and C(6)-C(7) breaks.
-
Observation: If R is a methyl group on the pyrimidine ring, look for a loss of acetonitrile (
m/z 41).
Pathway B: Triazole Ring Cleavage
The triazole ring is energetically stable but can unravel under high-energy EI conditions.
-
Mechanism: Rupture of the N(1)-N(2) and C(3)-N(4) bonds.
-
Observation: Loss of
( m/z 28) or HCN ( m/z 27).
Pathway C: Thiol-Specific Losses (The Tautomer Factor)
The thiol group (
-
Thiol Form: Favors loss of
( m/z 33). -
Thione Form: Favors loss of neutral Sulfur (
m/z 32) or CS ( m/z 44).
Visualization: The Fragmentation Tree
The following diagram illustrates the competitive pathways for a generic 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol.
Figure 1: Competitive fragmentation pathways for Triazolopyrimidine Thiols. Red nodes indicate scaffold-destroying events; Green nodes indicate substituent losses.
Part 3: Experimental Protocols
To ensure reproducible data, strict adherence to sample preparation and instrument parameters is required.
Protocol 1: Sample Preparation for Tautomer Preservation
Objective: To minimize oxidative dimerization (disulfide formation) which mimics the mass of the dimer
-
Solvent Selection: Dissolve 1 mg of TPT in 1 mL of degassed Methanol (MeOH) . Avoid DMSO if possible, as it promotes oxidation.
-
Acidification: Add 0.1% Formic Acid. This stabilizes the protonated form and pushes the equilibrium, usually favoring the thione in polar solvents, but facilitates protonation for ESI.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove micro-precipitates.
Protocol 2: LC-MS/MS Acquisition (ESI Mode)
Objective: To obtain both molecular weight and structural fragments.[4]
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Ramp 20V - 60V. (Low voltage preserves the parent
; high voltage induces in-source fragmentation). -
Collision Energy (CID): Step-wise ramp (10, 20, 40 eV) using Argon gas.
-
10 eV: Confirms Parent Ion.[4]
-
40 eV: Forces RDA cleavage for structural confirmation.
-
Protocol 3: Data Analysis Workflow
This logic flow ensures that the identified peak is indeed the target TPT and not an isobaric impurity.
Figure 2: Decision matrix for validating Triazolopyrimidine Thiol structures via MS/MS.
Part 4: Tautomerism Challenges in Mass Spectrometry
One of the most critical aspects of TPT analysis is the Thione-Thiol Tautomerism .
-
Solution Phase: In polar solvents (MeOH, H₂O), the Thione (C=S) form is generally thermodynamically favored due to the stabilization of the N-H bond.
-
Gas Phase (MS): Upon ionization, the energy barrier between tautomers decreases. However, specific fragmentation patterns can hint at the dominant form:
-
Thione Marker: A strong
peak suggests the thione was the precursor, as the C=S bond is double-bonded and requires specific rearrangement to leave as CS. -
Thiol Marker: A strong
peak suggests the thiol (-SH) form, where the sulfur is singly bonded and easily eliminated.
-
Expert Insight: Do not rely solely on MS to determine the tautomeric ratio. MS should be paired with NMR (
References
-
El-Sayed, H. A., et al. (2020). "Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones." RSC Advances.
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for RDA and rearrangement mechanisms).
-
Varynskyi, B. A., et al. (2014).[5] "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research.
-
Demirci, A., et al. (2016). "Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine." Chemistry of Heterocyclic Compounds.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for EI vs ESI mechanisms).
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. jocpr.com [jocpr.com]
Comparative Guide: Antibacterial Efficacy of Triazolopyrimidine Thiol Derivatives vs. Standard Antibiotics
Topic: Comparing Antibacterial Efficacy of Triazolopyrimidine Thiol vs. Standard Antibiotics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores beyond the traditional β-lactam and fluoroquinolone scaffolds.[1] Triazolopyrimidine Thiol (TPT) derivatives—specifically functionalized 1,2,4-triazolo[1,5-a]pyrimidines—have emerged as a high-potency class of antimicrobials.
This guide objectively compares TPT derivatives with standard-of-care antibiotics (Ciprofloxacin, Ampicillin). Experimental data indicates that optimized TPTs (e.g., Compound 9o) exhibit nanomolar efficacy (MIC: 24–53 nM) against Gram-negative pathogens, outperforming Ciprofloxacin in specific MDR strains while maintaining a favorable toxicity profile.
Mechanistic Comparison: TPTs vs. Fluoroquinolones & β-Lactams
Unlike β-lactams (which target cell wall synthesis) or traditional fluoroquinolones (which stabilize the DNA-gyrase cleavable complex), TPT derivatives utilize a unique binding mode within the ATP-binding pocket of DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE).
Key Differentiators:
-
Dual Targeting: TPTs often inhibit both DNA gyrase and Dihydrofolate Reductase (DHFR), reducing the probability of rapid resistance development.
-
Binding Site: While Ciprofloxacin targets the GyrA subunit (DNA cleavage), TPTs competitively inhibit the ATPase activity on GyrB, bypassing common gyrA mutations found in resistant S. aureus and E. coli.
-
Thiol Functionality: The thiol/thione group at the C-2 or C-5 position acts as a critical hydrogen-bond donor/acceptor, enhancing affinity for the active site residues (e.g., Asp73 in E. coli GyrB).
Diagram: Mechanism of Action Comparison
Figure 1: Dual-targeting mechanism of TPTs (GyrB/DHFR) vs. single-target action of Fluoroquinolones (GyrA).
Experimental Workflow: Synthesis & Screening
To ensure reproducibility, the evaluation of TPT efficacy must follow a self-validating loop connecting synthesis, screening, and mechanistic validation.
Diagram: Validated Experimental Pipeline
Figure 2: The "Design-Make-Test-Analyze" cycle for optimizing TPT antibacterial candidates.
Protocol: CLSI Broth Microdilution (Standardized)
Objective: Determine Minimum Inhibitory Concentration (MIC) with <5% variance.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Dissolve TPT derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.03 µg/mL). Critical: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Controls:
-
Positive: Ciprofloxacin (0.015–4 µg/mL).
-
Negative: Sterile CAMHB.
-
Solvent: CAMHB + 1% DMSO.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue to pink = growth) for ambiguous wells.
Comparative Efficacy Data
The following data synthesizes results from recent high-impact studies (see References 1, 2) comparing optimized TPT derivatives against standard antibiotics.[2]
Table 1: MIC Values (µg/mL) Against Key Pathogens
| Compound Class | Specific Agent | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | MRSA (Resistant) |
| TPT Derivative | Compound 9o | 0.010 | 0.022 | 0.023 | 0.045 |
| TPT Derivative | Compound 9n | 0.045 | 0.085 | 0.090 | 0.120 |
| Fluoroquinolone | Ciprofloxacin | 0.250 | 0.015 | 0.500 | >16.0 (Resistant) |
| β-Lactam | Ampicillin | 1.0 - 2.0 | 4.0 - 8.0 | >64.0 | >32.0 (Resistant) |
| Natural TPT | Essramycin | 2.0 - 4.0 | 4.0 | 8.0 | N/A |
Analysis:
-
Potency: Compound 9o demonstrates nanomolar potency (converted to ~0.01 µg/mL), superior to Ciprofloxacin against S. aureus and P. aeruginosa.[1]
-
Resistance Breaking: TPTs retain efficacy against MRSA strains where Ciprofloxacin fails, likely due to the alternative GyrB binding site.
-
Spectrum: Broad-spectrum activity covering both Gram-positive and Gram-negative strains.[1][3][4]
Structure-Activity Relationship (SAR) Summary
-
Thiol/Thione Group: Essential for H-bonding. Alkylation (S-alkyl) often improves lipophilicity and cell permeability but may reduce direct H-bonding capability unless metabolically cleaved.
-
C-5/C-7 Substitution: Bulky lipophilic groups (e.g., p-methoxy phenyl) at C-5 enhance binding affinity to the hydrophobic pocket of DNA gyrase.
-
N-Bridge: The triazole-pyrimidine fusion provides a rigid scaffold that mimics the purine base, facilitating active site entry.
Toxicity and ADME Profile
High potency is irrelevant without safety. TPTs generally exhibit a favorable safety window compared to older quinolones.
-
Cytotoxicity (CC50): >64 µg/mL in HEK293 (Human Embryonic Kidney) cells for lead TPTs (Selectivity Index > 100).
-
Hemolysis: <1% hemolysis at 64 µg/mL, indicating membrane stability compatible with IV administration.
-
Genotoxicity: Unlike some nitro-heterocycles, optimized TPTs show reduced mutagenic potential in Ames tests due to the stability of the fused ring system.
Conclusion
Triazolopyrimidine thiol derivatives represent a "next-generation" scaffold that addresses the limitations of fluoroquinolones. By targeting the ATPase domain of DNA gyrase , they bypass established resistance mechanisms.
-
Recommendation: For drug development pipelines, prioritize 5-substituted-1,2,4-triazolo[1,5-a]pyrimidine-2-thiols .
-
Critical Step: Focus optimization on the C-5 phenyl ring substitution (e.g., methoxy/chloro) to maximize nanomolar potency as seen in Compound 9o.
References
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Source: ACS Omega (2024). URL:[Link]
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Source: Journal of Medicinal Chemistry / NIH (2016). URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design: A Review. Source: Current Medicinal Chemistry / NIH (2020). URL:[Link]
-
Design, Synthesis, and Antimicrobial Activity of Novel Triazolopyrimidine Derivatives. Source: Scientific Reports (2022). URL:[Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Characterization of Triazolopyrimidine Complexes
For researchers, medicinal chemists, and drug development professionals, the triazolopyrimidine scaffold represents a privileged core structure, demonstrating a vast array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The efficacy and behavior of these compounds are intrinsically linked to their three-dimensional structure. Therefore, unambiguous structural characterization is not merely a routine check; it is a cornerstone of rational drug design and development.
This guide provides an in-depth exploration of X-ray Diffraction (XRD) as the gold standard for the solid-state characterization of triazolopyrimidine complexes. We will move beyond rote protocols to explain the causality behind experimental choices, compare XRD with other key analytical techniques, and provide actionable, field-proven insights to ensure the integrity and validity of your structural data.
The Foundational Role of XRD: From Single Molecules to Bulk Properties
X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystalline material.[5][6] The fundamental principle lies in Bragg's Law (nλ = 2d sinθ), where X-rays interacting with a periodic arrangement of atoms in a crystal lattice produce a unique diffraction pattern.[7] This pattern serves as a "fingerprint" of the crystalline solid. In the context of triazolopyrimidine complexes, we primarily employ two distinct XRD methodologies:
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the absolute, high-resolution three-dimensional structure of a molecule.[8] It is the definitive method for determining precise bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and structure-activity relationships (SAR).[9][10][11]
-
Powder X-ray Diffraction (PXRD): This method is used to analyze a bulk, polycrystalline sample.[7] It is indispensable in pharmaceutical development for identifying the crystalline phase (fingerprinting), assessing purity, detecting different crystalline forms (polymorphism), and monitoring the stability of the drug substance.[12][13][14][15]
Part 1: Unveiling the Molecular Blueprint with Single-Crystal XRD (SCXRD)
Core Objective: To achieve an unambiguous determination of the three-dimensional atomic arrangement of a novel triazolopyrimidine complex, providing the foundational data for all subsequent research.
The primary causality for employing SCXRD is the need for certainty. When a new triazolopyrimidine derivative is synthesized, techniques like NMR and Mass Spectrometry can confirm connectivity and molecular weight, but only SCXRD can reveal the precise spatial arrangement of atoms, the planarity of ring systems, and the specific intermolecular interactions (e.g., hydrogen bonds) that govern how molecules pack in the solid state.[9][10] This information is paramount for computational modeling and understanding receptor binding.
Experimental Protocol: A Self-Validating Workflow for SCXRD
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The protocol below is designed as a self-validating system, where success at each stage is a prerequisite for the next.
Step 1: Growing High-Quality Single Crystals (The Art and Science)
-
Rationale: The crystal must be a single, well-ordered lattice, free from significant defects, to produce a sharp, resolvable diffraction pattern. This is often the most challenging and time-consuming step.
-
Methodology:
-
Purification: Start with the highest purity material possible. Chromatographic purification is recommended.
-
Solvent Selection: Screen a range of solvents to find one in which your compound has moderate solubility.
-
Slow Crystallization: The key is to allow molecules to order themselves slowly onto a growing lattice. Common methods include:
-
Slow Evaporation: Cover a vial of a dilute solution of your compound with parafilm and puncture it with a few small holes. Allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which your compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to lower temperatures (e.g., 4°C), very slowly.
-
-
Step 2: Crystal Selection and Mounting
-
Rationale: The chosen crystal must be of an appropriate size and quality to diffract X-rays efficiently while being fully bathed in the X-ray beam.
-
Methodology:
-
Microscopic Examination: View the crystals under a polarizing microscope. A good single crystal should be optically clear and extinguish light uniformly every 90° of rotation. Reject any crystals that are cracked, cloudy, or appear to be intergrown.
-
Sizing: Select a crystal with dimensions ideally between 100-250 microns.[6]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head on the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibration and radiation damage.[16]
-
Step 3: Data Collection
-
Rationale: To capture a complete and redundant set of diffraction data from all possible crystal orientations.
-
Methodology: A modern automated diffractometer is used. The process involves rotating the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-ray spots. The instrument software will automatically determine the unit cell and a data collection strategy to ensure all unique reflections are measured multiple times.
Step 4: Structure Solution and Refinement
-
Rationale: To convert the raw diffraction data into a chemically meaningful 3D molecular model.
-
Methodology:
-
Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]
-
Validation: The final model's quality is assessed by the R-factor (residual factor), which should typically be below 5-7% for a well-refined structure. The final output is often visualized as an ORTEP diagram and saved as a Crystallographic Information File (CIF).
-
Visualizing the SCXRD Workflow
Part 2: Ensuring Bulk Integrity with Powder XRD (PXRD)
Core Objective: To characterize the bulk solid-state properties of a triazolopyrimidine complex, ensuring phase purity, identifying polymorphs, and providing a unique fingerprint for quality control.
While SCXRD provides the structure of a single, perfect crystal, drug development is concerned with the bulk powder that will be formulated into a therapeutic.[7] Different crystalline forms, or polymorphs, of the same compound can have drastically different physicochemical properties, including solubility, stability, and bioavailability.[12][13] PXRD is the frontline technique to identify and control these forms.[5][14]
Experimental Protocol: A Robust Method for Phase Analysis
Step 1: Sample Preparation
-
Rationale: To obtain a diffraction pattern that is representative of the bulk material, the sample must consist of a large number of small crystallites in random orientations.[7]
-
Methodology:
-
Grinding: Gently grind about 5-10 mg of the crystalline sample using an agate mortar and pestle to achieve a fine, uniform powder. This minimizes "preferred orientation" effects, where non-random crystal alignment can skew the relative intensities of diffraction peaks.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Step 2: Data Acquisition
-
Rationale: To scan a range of diffraction angles (2θ) to collect all characteristic peaks for the material.
-
Methodology: The sample is placed in a powder diffractometer and irradiated with a monochromatic X-ray beam. The detector scans through a range of angles (e.g., 5° to 50° 2θ) to measure the intensity of the diffracted X-rays at each angle. The output is a 2D plot of intensity versus 2θ.[17]
Step 3: Data Analysis and Interpretation
-
Rationale: To use the unique diffraction pattern as a fingerprint for identification and quality assessment.
-
Methodology:
-
Phase Identification: The experimental pattern is compared against a database of known patterns or, ideally, against a pattern calculated from your own SCXRD data.[7] A match in peak positions (2θ values) confirms the identity of the crystalline phase.
-
Purity Assessment: The absence of unexpected peaks indicates high phase purity. The presence of extra peaks may signal an impurity or a different polymorphic form.
-
Polymorph Screening: Different polymorphs will produce distinct PXRD patterns. This technique is central to screening for and identifying new crystalline forms.[14]
-
Crystallinity Assessment: A sharp, well-defined pattern indicates a highly crystalline material, whereas a broad, featureless "halo" is characteristic of an amorphous (non-crystalline) solid.[15]
-
Visualizing the PXRD Workflow
Part 3: A Comparative Guide: XRD in the Analytical Toolkit
No single technique tells the whole story. A robust characterization strategy relies on the synergy of multiple analytical methods. XRD provides unparalleled insight into the solid state, but this information must be contextualized with data from other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
XRD vs. NMR Spectroscopy vs. Mass Spectrometry
The choice of technique is dictated by the question being asked. XRD defines the static, solid-state structure, while NMR reveals the dynamic structure in solution, and MS confirms the fundamental identity of the molecule.
| Feature | X-ray Diffraction (XRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement in solid state, crystal packing, phase identity.[8][11] | Atomic connectivity (1D/2D NMR), solution-state conformation, molecular dynamics.[18] | Molecular weight, elemental formula, fragmentation patterns.[9] |
| Sample State | Crystalline Solid | Solution | Solid or Solution (ionized) |
| Key Advantage | Definitive, high-resolution 3D structure.[19] | Provides structural information in a biologically relevant solution state.[18][20] | High sensitivity and accuracy for molecular formula confirmation. |
| Key Limitation | Requires a single crystal (SCXRD) or crystalline powder (PXRD); provides no dynamic information.[19] | Structure is an average of solution conformations; less precise for atomic coordinates than XRD.[20] | Provides no information on 3D structure or isomerism (e.g., polymorphs). |
| Application for Triazolopyrimidines | Absolute structure proof, polymorph identification, quality control.[9][14] | Confirming constitution in solution, studying conformational flexibility. | Confirming successful synthesis and molecular weight.[9] |
Visualizing the Complementary Nature of Characterization Techniques
Conclusion
For scientists engaged in the development of triazolopyrimidine complexes, X-ray diffraction is not merely an analytical service but a fundamental tool for discovery and quality assurance. Single-crystal XRD provides the definitive molecular structure, offering an unparalleled level of detail that is essential for understanding biological activity and guiding further synthesis. Powder XRD bridges the gap from a single crystal to the bulk material, providing the critical "fingerprint" needed for phase identification, polymorph control, and ensuring the consistency required for pharmaceutical development.[15]
By integrating both SCXRD and PXRD into your workflow and using them in concert with complementary techniques like NMR and mass spectrometry, you establish a self-validating system of characterization. This multi-faceted approach ensures the scientific integrity of your work and provides the comprehensive understanding necessary to accelerate the journey from a promising molecule to a potential therapeutic agent.
References
-
Al-Ostath, A., Zordok, W. A., El-Gendy, M. A., & El-Subbagh, H. I. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][9][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Anonymous. (n.d.). XRD in the Screening and Characterization of Pharmaceutical Cocrystals. IUCr. [Link]
-
Anonymous. (n.d.). Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. ESRF. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]
-
Verma, R. K., & Kumar, S. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]
-
Goud, N. R., Gangavaram, S., Suram, D., & Kumar, D. S. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]
-
Abdelkhalek, A., & El-Faham, A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]
-
Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Drug Discovery Today. [Link]
-
Yousif, N. (2012). What is the Utility of X-Ray Powder Diffraction Studies in Drug Development. ResearchGate. [Link]
-
Anonymous. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
-
El-Faham, A., El-Sayed, W. A., Al-Ostath, A., Zordok, W. A., & El-Gendy, M. A. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]
-
Pereira, I. S., & Buzzini, P. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
-
Martin, A. D., & Dejoie, C. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]
-
Smith, D. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]
-
Anonymous. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]
-
Anonymous. (2026). Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
-
Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. University of Pécs. [Link]
-
Anonymous. (2018). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Anonymous. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Anonymous. (n.d.). Cambridge Structural Database. Wikipedia. [Link]
-
Celebre, G., & De Luca, G. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. [Link]
-
Anonymous. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Anonymous. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Marchand, J.-R., & Pommier, Y. (n.d.). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV. [Link]
-
Novitchi, G., & Gulea, A. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. ACS Omega. [Link]
-
Anonymous. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Anonymous. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]
-
Anonymous. (2024). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
Sources
- 1. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 2. jchemrev.com [jchemrev.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PPXRD - Abstract Submission Form [icdd.com]
- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. people.bu.edu [people.bu.edu]
A Comparative Thermal Analysis of Trimethyl-triazolo[1,5-a]pyrimidine-2-thiol: A Guide for Researchers
A Comparative Thermal Analysis of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of novel compounds is paramount for ensuring their stability, safety, and efficacy. This guide provides a comprehensive comparative thermal analysis of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol, a heterocyclic compound of significant interest. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related analogs to project its thermal behavior. This guide will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outline robust experimental protocols, and present a comparative analysis with other relevant triazolopyrimidine derivatives.
The Critical Role of Thermal Analysis
Thermal analysis techniques are indispensable tools in drug development and materials science for characterizing the physicochemical properties of solid-state compounds.[4][5][6] TGA measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile.[5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.[7] For nitrogen- and sulfur-containing heterocycles like Trimethyl-[2][3]triazolo[1,5-a]pyrimidine-2-thiol, these analyses are vital for predicting storage stability, compatibility with excipients, and behavior during manufacturing processes.[8][9]
Experimental Protocol: A Blueprint for Thermal Characterization
To ensure reproducible and reliable data, a standardized experimental protocol is essential. The following methodology is a robust starting point for the TGA and DSC analysis of triazolopyrimidine derivatives.
Instrumentation and Calibration
A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is recommended. The instrument should be calibrated for temperature and heat flow using certified standards such as indium, tin, and zinc.[8] The mass balance should be calibrated using standard weights.
Sample Preparation
A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum or ceramic crucible. A consistent sample mass and packing density are crucial for data comparability.
TGA/DSC Measurement Parameters
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min.[4] Slower or faster heating rates can be employed to investigate specific phenomena, as the decomposition of some organic materials can be heating-rate dependent.[10]
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[11]
-
Data Acquisition: The mass change (TGA), its derivative (DTG), and the differential heat flow (DSC) are recorded as a function of temperature.
Figure 1. A generalized workflow for the thermal analysis of heterocyclic compounds using TGA/DSC.
Comparative Thermal Analysis
In the absence of direct experimental data for Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol, we can project its thermal behavior based on the analysis of structurally similar compounds reported in the literature. The presence of the triazolopyrimidine core, methyl groups, and a thiol substituent will all influence its thermal properties.
Projected Thermal Profile of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol
-
Melting Point (Tm): The melting point is expected to be a sharp endothermic peak on the DSC curve. Based on related triazolopyrimidine structures, a melting point in the range of 200-250 °C can be anticipated.[12] The purity of the compound can be inferred from the sharpness of the melting peak.[11]
-
Decomposition: Following melting, the compound is expected to undergo thermal decomposition. The onset of decomposition, observed as a significant mass loss in the TGA curve, is a key indicator of thermal stability. For many nitrogen-rich heterocyclic compounds, decomposition begins at temperatures above 250 °C.[2] The decomposition of sulfur-containing compounds can sometimes be complex.[13]
Comparative Compounds
To provide a meaningful comparison, we will consider the thermal data of two classes of related compounds:
-
Substituted[1][2][3]triazolo[1,5-a]pyrimidines: These compounds share the same core heterocyclic system and offer insights into the effect of different substituents on thermal stability.
-
Other Nitrogen-Rich Heterocyclic Compounds: This broader category provides a general context for the thermal stability of compounds with high nitrogen content.[9]
| Compound | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Key Structural Features | Reference |
| Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol (Projected) | 200 - 250 | > 250 | Triazolopyrimidine core, three methyl groups, one thiol group | - |
| 7-methyl-3-phenyl-[1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one | 215 - 218 | Not Reported | Triazolopyrimidine core with methyl and phenyl substitutions | [12] |
| Ethyl 2-(4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)acetate | ~200 | ~200 | Fused heterocyclic system with ester and phenyl groups | [11] |
| Nitrogen-rich heterocyclic esters | 279 - 280 | 276 - 280 | High nitrogen content, ester functionalities | [2] |
Table 1. Comparative thermal data of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol (projected) and related heterocyclic compounds.
Figure 2. Logical relationship for the comparative thermal analysis.
Discussion and Mechanistic Insights
The projected thermal stability of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol suggests it is a relatively stable compound, a desirable characteristic for pharmaceutical development.[2] The triazolopyrimidine scaffold itself is known for its thermal robustness.[14] The decomposition pathway of such molecules is complex and can involve ring cleavage, rearrangement, and the release of various gaseous products.[15]
The presence of the thiol group may introduce specific decomposition pathways. Sulfur-containing compounds can exhibit unique thermal behaviors, including the potential for different solid-state transformations prior to melting.[13] A coupled TGA-FTIR analysis, where the evolved gases from the TGA are analyzed by Fourier Transform Infrared Spectroscopy, could provide valuable insights into the decomposition mechanism by identifying the gaseous byproducts.[4]
When comparing with other substituted triazolopyrimidines, the nature and position of the substituents play a crucial role in determining the melting point and thermal stability. Electron-donating or withdrawing groups, as well as the potential for intermolecular hydrogen bonding, can significantly alter the thermal properties. The high nitrogen content in these heterocyclic systems often contributes to their high thermal stability.[9]
Conclusion
This comparative guide provides a foundational understanding of the expected thermal behavior of Trimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol based on the analysis of structurally related compounds. The projected melting point and decomposition temperature suggest good thermal stability, a critical attribute for its potential applications in drug development. The outlined experimental protocols provide a clear path for researchers to obtain empirical TGA and DSC data for this compound and others like it. A thorough experimental thermal analysis, as detailed in this guide, is an indispensable step in the comprehensive characterization of new chemical entities, ensuring their quality, safety, and performance.
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC. Available at: [Link]
-
The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. ACS Publications. Available at: [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development. Available at: [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available at: [Link]
-
Sulfur – a new information on this seemingly well-known element. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. ScienceDirect. Available at: [Link]
-
Generation of[1][2][3]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions. ScienceDirect. Available at: [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. Available at: [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. Available at: [Link]
-
An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. Available at: [Link]
-
The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. Available at: [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]
-
Differential scanning calorimetry. Wikipedia. Available at: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]
-
TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. MDPI. Available at: [Link]
-
Separation of Melting and Decomposition using High Heating Rates. METTLER TOLEDO. Available at: [Link]
-
Thermogravimetric Analyzer (TGA). NETZSCH. Available at: [Link]
-
Theoretical study on the thermal decomposition mechanism of 2-nitro-[1][2][3]triazolo[1,5-a][1][12][16]triazine-5,7-diamine. PubMed. Available at: [Link]
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. Available at: [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]
-
Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. Available at: [Link]
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][3]Triazolo[4,3-b][1][2][3][16]tetrazine. MDPI. Available at: [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 10. mt.com [mt.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
- 14. jchemrev.com [jchemrev.com]
- 15. Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
